molecular formula C11H14O4 B590946 3-(3,4-Dimethoxyphenyl)propanoic acid-d10

3-(3,4-Dimethoxyphenyl)propanoic acid-d10

カタログ番号: B590946
分子量: 220.29 g/mol
InChIキー: LHHKQWQTBCTDQM-DBFNBSHFSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Labelled 3-(3,4-Dimethoxyphenyl)propanoic Acid, one of the novel circulating coffee metabolites in human plasma.>

特性

IUPAC Name

3-[3,4-bis(trideuteriomethoxy)phenyl]-2,2,3,3-tetradeuteriopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3,5,7H,4,6H2,1-2H3,(H,12,13)/i1D3,2D3,4D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHKQWQTBCTDQM-DBFNBSHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1)C([2H])([2H])C([2H])([2H])C(=O)O)OC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 3-(3,4-Dimethoxyphenyl)propanoic acid-d10

[1][2][3][4]

Introduction

3-(3,4-Dimethoxyphenyl)propanoic acid-d10 (also known as Dihydroferulic acid dimethyl ether-d10) is a highly specialized, stable isotope-labeled analog of the bioactive metabolite 3-(3,4-dimethoxyphenyl)propanoic acid.[1][2][3][4][5]

In the context of drug metabolism and pharmacokinetics (DMPK), the non-deuterated parent compound is a significant metabolite derived from the breakdown of dietary polyphenols (such as ferulic acid and caffeic acid) by colonic microbiota. It has also gained attention in pharmaceutical research for its potential to induce


The d10 variant serves as a critical Internal Standard (IS) in bioanalytical assays. By incorporating ten deuterium atoms, this compound exhibits a distinct mass shift (+10 Da) compared to the analyte, allowing for precise quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) without interference from the endogenous metabolite.

Chemical Identity & Physicochemical Properties[9][10][11][12][13]

Nomenclature and Identification[12]
  • IUPAC Name: 3-[3,4-Bis(trideuteromethoxy)phenyl]-2,2,3,3-tetradeuteropropanoic acid (Typical substitution pattern for d10).

  • Common Names: Dihydroferulic acid dimethyl ether-d10; 3,4-Dimethoxyhydrocinnamic acid-d10.

  • Catalog Number (Example): HY-Y1620S (MedChemExpress).

  • Chemical Formula:

    
    
    
  • Molecular Weight: ~220.29 g/mol (Parent: 210.23 g/mol ).

Physicochemical Profile

While the isotopic labeling alters the mass, the physicochemical properties largely mirror the parent compound, ensuring the IS co-elutes or elutes in close proximity to the analyte during chromatography.

PropertyDescription / Value
Appearance White to off-white solid powder.
Solubility Soluble in DMSO (>50 mg/mL), Methanol, and Ethanol. Sparingly soluble in water (pH dependent).
pKa ~4.5 (Carboxylic acid moiety).
LogP ~1.6 – 1.9 (Lipophilic, retains well on C18 columns).
Hygroscopicity Low, but storage in a desiccator is recommended to prevent isotopic exchange or degradation.

Synthesis & Isotopic Purity

Synthetic Logic

The synthesis of the d10 variant typically involves a convergent approach using deuterated building blocks to ensure high isotopic incorporation (>98 atom % D). A common retrosynthetic pathway involves the condensation of 3,4-bis(trideuteromethoxy)benzaldehyde with a deuterated active methylene compound (like malonic acid-d4), followed by reduction.

DOT Diagram: Retrosynthetic Analysis

The following diagram illustrates the logical assembly of the d10 molecule from deuterated precursors.

SynthesisTarget3-(3,4-Dimethoxyphenyl)propanoic acid-d10(Target Molecule)Intermediate3,4-Bis(trideuteromethoxy)cinnamic acid-d?Step2Catalytic Hydrogenation(Deuterium Gas D2)Intermediate->Step2Precursor13,4-Bis(trideuteromethoxy)benzaldehyde(d6-labeled ring precursor)Step1Knoevenagel CondensationPrecursor1->Step1Precursor2Malonic Acid-d4(Chain extender)Precursor2->Step1Step1->IntermediateStep2->TargetReduction of double bond

Figure 1: Retrosynthetic logic for the construction of the d10-labeled standard. The combination of deuterated methoxy groups and a deuterated propyl chain achieves the +10 Da mass shift.

Isotopic Purity Requirements

For use as a quantitative internal standard, the material must meet strict criteria:

  • Chemical Purity: >98% (by HPLC/NMR).

  • Isotopic Enrichment: >98% deuterium incorporation.

  • Unlabeled Contribution (M+0): <0.5%. This is critical to prevent the IS from contributing a false signal to the analyte channel in MS analysis.

Applications in Drug Development (DMPK)

LC-MS/MS Internal Standard

The primary application of 3-(3,4-Dimethoxyphenyl)propanoic acid-d10 is to normalize variations in sample preparation and ionization efficiency during the quantification of the parent metabolite in biological matrices (plasma, urine, feces).

Experimental Protocol: Quantification Workflow
  • Stock Preparation: Dissolve 1 mg of d10-standard in 1 mL DMSO to create a 1 mg/mL stock. Store at -20°C.

  • Working Solution: Dilute stock with 50% Methanol/Water to 1 µg/mL.

  • Sample Processing:

    • Aliquot 50 µL of plasma/bio-fluid.

    • Spike 10 µL of d10-Working Solution (IS).

    • Add 200 µL Acetonitrile (protein precipitation).

    • Vortex (1 min) and Centrifuge (10,000 x g, 10 min).

    • Transfer supernatant to LC vial.

  • LC-MS/MS Conditions:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Detection: Negative Electrospray Ionization (ESI-).

    • MRM Transitions:

      • Analyte (Parent): m/z 209.1

        
         165.1 (Loss of 
        
        
        ).
      • IS (d10): m/z 219.2

        
         175.2 (Corresponding loss of 
        
        
        ).
DOT Diagram: Bioanalytical Workflow

LCMS_WorkflowSampleBiological Sample(Plasma/Urine)ExtractProtein Precipitation(ACN/MeOH)Sample->ExtractSpikeSpike IS(d10-Standard)Spike->ExtractNormalizationCentrifugeCentrifugation(Remove solids)Extract->CentrifugeLCLC Separation(C18 Column)Centrifuge->LCMSMS/MS Detection(MRM Mode)LC->MSDataQuantification(Ratio Analyte/IS)MS->Data

Figure 2: Standardized workflow for using the d10-isotope as an internal standard in bioanalysis.

Metabolic Stability & Kinetic Isotope Effect (KIE)

Researchers may also use the d10 variant to study the metabolic fate of the methoxy groups. The Deuterium Kinetic Isotope Effect (DKIE) can slow down O-demethylation rates (mediated by CYP450 enzymes), helping to identify rate-limiting steps in the metabolic clearance of the compound.

Handling & Stability

  • Storage: Long-term storage at -20°C is mandatory. The compound should be kept dry and protected from light.

  • Solution Stability: Stock solutions in DMSO are stable for up to 6 months at -20°C. Aqueous dilutions should be prepared fresh daily to avoid potential ester hydrolysis or bacterial growth (though the compound acts as a weak preservative itself).

  • Safety: Treat as a potentially bioactive chemical. Use standard PPE (gloves, lab coat, eye protection). The parent compound is a known skin and eye irritant.

References

  • National Institute of Standards and Technology (NIST). 3-(3,4-Dimethoxyphenyl)propanoic acid Mass Spectrum & Properties. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. 3-(3,4-Dimethoxyphenyl)propanoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

3-(3,4-Dimethoxyphenyl)propanoic acid-d10 CAS number 1398065-72-9

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(3,4-Dimethoxyphenyl)propanoic acid-d10 (CAS 1398065-72-9) for Advanced Quantitative Analysis

Authored by a Senior Application Scientist

Foreword: The Pursuit of Analytical Certainty in Complex Biological Matrices

In the realm of drug development, clinical diagnostics, and metabolic research, the demand for unerring accuracy in quantitative analysis is absolute. The complexity of biological matrices presents a significant challenge, introducing variability from sample collection to final data acquisition. It is within this context that stable isotope-labeled internal standards have become the cornerstone of high-fidelity analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS). This guide provides a comprehensive technical overview of 3-(3,4-Dimethoxyphenyl)propanoic acid-d10, a deuterated internal standard designed for the precise quantification of its non-labeled analogue and related compounds. We will delve into the rationale behind its design, its practical application, and the nuanced interpretation of the data it helps to generate.

The Foundational Role of Deuterated Internal Standards in LC-MS

Before we explore the specifics of 3-(3,4-Dimethoxyphenyl)propanoic acid-d10, it is crucial to understand the principle of isotope dilution mass spectrometry (IDMS). A deuterated internal standard is chemically identical to the analyte of interest, with the exception that several hydrogen atoms have been replaced by their heavier, stable isotope, deuterium.[1] This subtle mass shift allows the mass spectrometer to distinguish between the analyte and the standard, while their near-identical physicochemical properties ensure they behave alike during sample preparation and analysis.[1]

The core advantages of using a deuterated internal standard include:

  • Correction for Sample Loss: Any loss of the analyte during extraction, handling, or injection is mirrored by a proportional loss of the internal standard, thus preserving the analyte-to-internal standard ratio.[1]

  • Mitigation of Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of the analyte in the mass spectrometer source. A deuterated internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate normalization of the signal.[1][2]

  • Improved Precision and Accuracy: By accounting for variability at multiple stages of the analytical workflow, deuterated internal standards significantly enhance the precision and accuracy of quantitative results.[3][4]

3-(3,4-Dimethoxyphenyl)propanoic Acid: The Analyte of Interest

3-(3,4-Dimethoxyphenyl)propanoic acid, also known as 3,4-dimethoxyhydrocinnamic acid, is a compound of significant biological interest. It is an orally active short-chain fatty acid that has been investigated for its potential to stimulate γ-globin gene expression, which is relevant for the treatment of β-hemoglobinopathies and other anemias.[5] Furthermore, it is a known metabolite of dietary polyphenols, and its presence in biological fluids can be indicative of gut microbiome activity and dietary intake.[6] Given its therapeutic potential and its role as a biomarker, the ability to accurately quantify this compound in complex biological matrices such as plasma and urine is of paramount importance.

Physicochemical Properties of 3-(3,4-Dimethoxyphenyl)propanoic Acid
PropertyValueSource
CAS Number 2107-70-2[7]
Molecular Formula C11H14O4[8][9]
Molecular Weight 210.23 g/mol [9]
Melting Point 96-97 °C
Appearance Solid

These properties are essential for developing appropriate analytical methods, including the choice of solvents for extraction and chromatography.

3-(3,4-Dimethoxyphenyl)propanoic acid-d10 (CAS 1398065-72-9): The Ideal Internal Standard

The "-d10" designation indicates that ten hydrogen atoms in the 3-(3,4-Dimethoxyphenyl)propanoic acid molecule have been replaced with deuterium. This high level of deuteration provides a significant mass shift, which is advantageous for preventing isotopic crosstalk with the analyte.

Rationale for Deuteration

The selection of a deuterated internal standard is a critical step in method development.[10] The goal is to create a molecule that behaves identically to the analyte during chromatography but is clearly distinguishable by the mass spectrometer. The ten-deuterium label in 3-(3,4-Dimethoxyphenyl)propanoic acid-d10 offers a mass increase of 10 Da, which is more than sufficient to prevent any overlap between the isotopic clusters of the analyte and the internal standard.

Synthesis and Quality Control

The synthesis of deuterated internal standards is typically achieved through methods such as controlled hydrogen-deuterium exchange or de novo chemical synthesis.[3] For a compound like 3-(3,4-Dimethoxyphenyl)propanoic acid-d10, a multi-step synthesis would likely be employed to ensure the precise location and number of deuterium atoms.

Crucially, the quality of the deuterated internal standard is paramount. Key quality control parameters include:

  • Isotopic Purity: The percentage of the deuterated compound relative to any remaining non-deuterated or partially deuterated species. An isotopic purity of ≥98% is generally required.[3]

  • Chemical Purity: The percentage of the deuterated compound relative to any other chemical impurities. A chemical purity of >99% is the standard.[3]

A certificate of analysis detailing these purity levels should always accompany the standard.

Application in a Bioanalytical Workflow

The primary application of 3-(3,4-Dimethoxyphenyl)propanoic acid-d10 is as an internal standard for the quantification of 3-(3,4-Dimethoxyphenyl)propanoic acid in biological samples using LC-MS.

Experimental Workflow

The following diagram illustrates a typical bioanalytical workflow employing a deuterated internal standard.

bioanalytical_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Urine) spike Spike with 3-(3,4-Dimethoxyphenyl)propanoic acid-d10 sample->spike extract Protein Precipitation or Liquid-Liquid Extraction spike->extract evaporate Evaporation & Reconstitution extract->evaporate inject Injection onto LC System evaporate->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Integration detect->integrate ratio Calculate Analyte/IS Peak Area Ratio integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

Caption: Bioanalytical workflow using a deuterated internal standard.

Step-by-Step Experimental Protocol

This protocol provides a general framework. Specific parameters may need to be optimized for your particular application and instrumentation.

1. Preparation of Stock Solutions:

  • Prepare a 1 mg/mL stock solution of 3-(3,4-Dimethoxyphenyl)propanoic acid and 3-(3,4-Dimethoxyphenyl)propanoic acid-d10 in a suitable organic solvent (e.g., methanol or acetonitrile). Store at -20°C or -80°C.[5]

2. Preparation of Calibration Standards and Quality Controls (QCs):

  • Serially dilute the 3-(3,4-Dimethoxyphenyl)propanoic acid stock solution to prepare a series of calibration standards in a surrogate matrix (e.g., charcoal-stripped plasma).

  • Prepare at least three levels of QCs (low, medium, and high) in the same manner.

3. Sample Preparation:

  • Thaw biological samples, calibration standards, and QCs on ice.

  • To 100 µL of each sample, add 10 µL of the internal standard working solution (a dilution of the 3-(3,4-Dimethoxyphenyl)propanoic acid-d10 stock solution).

  • Vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions:

    • 3-(3,4-Dimethoxyphenyl)propanoic acid: Determine the precursor ion (e.g., [M-H]⁻ at m/z 209.1) and a suitable product ion.

    • 3-(3,4-Dimethoxyphenyl)propanoic acid-d10: Determine the precursor ion (e.g., [M-H]⁻ at m/z 219.1) and a corresponding product ion.

5. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the unknown samples and QCs from the calibration curve.

Metabolic Fate of 3-(3,4-Dimethoxyphenyl)propanoic Acid

Understanding the metabolism of the analyte is crucial for interpreting pharmacokinetic data. The primary metabolic pathways for phenolic acids like 3-(3,4-Dimethoxyphenyl)propanoic acid are expected to involve demethylation and conjugation (glucuronidation and sulfation). The deuterated internal standard is expected to undergo the same metabolic transformations, which can be useful for identifying and quantifying metabolites.

The dihydroxy metabolite, 3-(3,4-dihydroxyphenyl)propanoic acid, is a known antioxidant.[11]

metabolic_pathway cluster_metabolism Metabolism parent 3-(3,4-Dimethoxyphenyl)propanoic acid demethylation Demethylation parent->demethylation conjugation Conjugation (Glucuronidation/Sulfation) parent->conjugation metabolite1 3-(4-Hydroxy-3-methoxyphenyl)propionic acid demethylation->metabolite1 metabolite2 3-(3,4-Dihydroxyphenyl)propanoic acid demethylation->metabolite2 conjugated_metabolites Conjugated Metabolites conjugation->conjugated_metabolites metabolite1->demethylation metabolite1->conjugation metabolite2->conjugation

Sources

A Technical Guide to 3-(3,4-Dimethoxyphenyl)propanoic acid-d10: Sourcing and Application in High-Precision Quantitative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 3-(3,4-Dimethoxyphenyl)propanoic acid-d10, a crucial tool in modern analytical chemistry. We will explore its role as a stable isotope-labeled internal standard, detail its commercial availability, and provide insights into its application in high-precision quantitative analysis, particularly in the context of drug development and bioanalysis.

The Critical Role of Deuterated Internal Standards in Quantitative Mass Spectrometry

In the landscape of quantitative mass spectrometry, especially within the realms of bioanalysis and drug development, achieving the highest degree of accuracy and precision is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the benchmark for its sensitivity and selectivity. However, its reliability is heavily dependent on the effective management of analytical variability.[1] This is where deuterated internal standards, such as 3-(3,4-Dimethoxyphenyl)propanoic acid-d10, play a pivotal role, being widely regarded as the gold standard for robust and reliable quantification.[1]

A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (²H). This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the standard. Crucially, their near-identical physicochemical properties ensure they behave similarly throughout the entire analytical process, from sample extraction and cleanup to chromatographic separation and ionization.[1]

The core principle behind the use of these standards is Isotope Dilution Mass Spectrometry (IDMS). By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it acts as a perfect mimic for the analyte. Any loss of the analyte during sample handling or variations in ionization efficiency within the mass spectrometer will be mirrored by the deuterated standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's concentration.

Commercial Sourcing of 3-(3,4-Dimethoxyphenyl)propanoic acid-d10

Identifying reliable commercial suppliers for specialized chemical reagents is a critical first step for any research endeavor. Below is a summary of a known supplier for 3-(3,4-Dimethoxyphenyl)propanoic acid-d10.

SupplierProduct NameCatalog NumberNotes
MedChemExpress3-(3,4-Dimethoxyphenyl)propanoic acid-d10HY-Y1620SListed as "In-stock". This is the deuterium-labeled version of 3-(3,4-Dimethoxyphenyl)propanoic acid.[2][3][4]

The Significance of the Non-Labeled Compound: 3-(3,4-Dimethoxyphenyl)propanoic acid

The non-labeled parent compound, 3-(3,4-Dimethoxyphenyl)propanoic acid (CAS No: 2107-70-2), is an orally active short-chain fatty acid (SCFA).[4][5] It has been investigated for its ability to stimulate γ-globin gene expression and in vivo erythropoiesis, with potential applications in the treatment of β-hemoglobinopathies and other anemias.[2][3][4] The availability of its deuterated analog allows for precise pharmacokinetic and metabolic studies of this potentially therapeutic compound.

Application in Bioanalytical Method Validation: A Workflow

The use of deuterated internal standards is strongly recommended by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[6] A typical workflow for the quantitative analysis of a target analyte (in this case, the non-labeled 3-(3,4-Dimethoxyphenyl)propanoic acid) in a biological matrix (e.g., plasma) using its deuterated internal standard is outlined below.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Step-by-Step Experimental Protocol Outline

The following provides a generalized, step-by-step methodology for the development and validation of a bioanalytical method using 3-(3,4-Dimethoxyphenyl)propanoic acid-d10 as an internal standard.

1. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of the analyte (3-(3,4-Dimethoxyphenyl)propanoic acid) and the internal standard (3-(3,4-Dimethoxyphenyl)propanoic acid-d10) in a suitable organic solvent (e.g., methanol or DMSO).
  • Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution.
  • Prepare a working solution of the internal standard at a fixed concentration.

2. Preparation of Calibration Standards and Quality Control Samples:

  • Spike a blank biological matrix (e.g., human plasma) with the analyte working solutions to create a calibration curve with a range of concentrations.
  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

3. Sample Extraction:

  • To an aliquot of the calibration standards, QCs, and unknown samples, add the internal standard working solution.
  • Perform a sample extraction procedure to remove proteins and other interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

4. LC-MS/MS Analysis:

  • Inject the extracted samples onto a suitable liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).
  • Develop a chromatographic method to achieve good separation of the analyte from matrix components.
  • Optimize the mass spectrometer settings to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the analyte and the internal standard.

5. Data Analysis and Quantification:

  • Integrate the peak areas of the analyte and the internal standard.
  • Calculate the peak area ratio of the analyte to the internal standard.
  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
  • Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

6. Method Validation:

  • Validate the method according to regulatory guidelines (e.g., ICH M10) for parameters such as selectivity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.[7]

The Underlying Principles of High-Precision Quantification

The use of a stable isotope-labeled internal standard like 3-(3,4-Dimethoxyphenyl)propanoic acid-d10 is considered the gold standard because it effectively mitigates several sources of error inherent in LC-MS/MS analysis:

  • Extraction Efficiency: Any loss of the analyte during the multi-step sample preparation process will be mirrored by a proportional loss of the deuterated internal standard, thus keeping their ratio constant.

  • Matrix Effects: Co-eluting endogenous components in the biological matrix can enhance or suppress the ionization of the analyte in the mass spectrometer source. Since the deuterated internal standard has virtually identical physicochemical properties, it experiences the same matrix effects, allowing for accurate normalization.

  • Instrumental Variability: Minor fluctuations in injection volume or mass spectrometer response are compensated for by the consistent ratio of the analyte to the internal standard.

This approach of using a stable isotope-labeled internal standard is a cornerstone of modern bioanalytical chemistry, enabling the generation of high-quality, reliable data essential for drug development and clinical research.

References

  • MDPI. Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. [Link]

  • SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. [Link]

  • AptoChem. Deuterated internal standards and bioanalysis. [Link]

  • Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. [Link]

  • Semantic Scholar. Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry. [Link]

  • Pharmaffiliates. CAS No : 2107-70-2 | Product Name : 3-(3,4-Dimethoxyphenyl)propanoic Acid. [Link]

  • ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. [Link]

  • UHPLC-ESI-MS/MS analyses for quantification of phenolic compounds of Nepeta nuda subsp. Lydiae. [Link]

  • National Center for Biotechnology Information. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. [Link]

  • International Council for Harmonisation. ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]

  • Genetika Science. Toronto Research Chemicals (TRC). [Link]

  • ChemBuyersGuide.com, Inc. Toronto Research Chemicals. [Link]

  • bio-scientific.com. Toronto Research Chemicals. [Link]

Sources

Navigating the Isotopic Landscape: A Technical Guide to 3-(3,4-Dimethoxyphenyl)propanoic acid-d10

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and application of 3-(3,4-Dimethoxyphenyl)propanoic acid-d10. As a deuterated analogue of the orally active short-chain fatty acid, this compound is of significant interest for its potential to influence γ-globin gene expression and in vivo erythropoiesis.[1][2] The strategic replacement of hydrogen with deuterium atoms can significantly alter a compound's metabolic fate, often leading to an improved pharmacokinetic profile, a critical consideration in drug development.[3] This document synthesizes available safety data for the parent compound with the specialized handling requirements for isotopically labeled molecules to ensure both scientific integrity and user safety.

Compound Identification and Properties

PropertyDataSource(s)
Chemical Name 3-(3,4-Dimethoxyphenyl)propanoic acid-d10N/A
Synonyms 3,4-Dimethoxyhydrocinnamic acid-d10
Molecular Formula C₁₁H₄D₁₀O₄[4]
Molecular Weight 220.3 (approx.)[5][6]
CAS Number 2107-70-2 (non-deuterated)[4][5]
Appearance Very slightly beige to white solid, powder, or crystals[5][7][8]
Melting Point 94-101 °C (non-deuterated)[8]
Solubility Soluble in aprotic organic solvents like methanol and acetonitrile[9]

Note: Physical properties are based on the non-deuterated analogue and may vary slightly for the d10 version.

Hazard Identification and Safety Precautions

The toxicological properties of 3-(3,4-Dimethoxyphenyl)propanoic acid have not been fully investigated.[5][10] Therefore, it should be handled with the care afforded to all research chemicals with unknown toxicological profiles. Based on available data for the non-deuterated form, the primary hazards are:

  • Eye Irritation: May cause serious eye irritation.[11][12][13]

  • Skin Irritation: May cause skin irritation.[5][12][13]

  • Respiratory Tract Irritation: May cause respiratory tract irritation if inhaled as dust.[5][12][13]

  • Ingestion: May cause irritation of the digestive tract.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Eye_Protection Chemical safety goggles or glasses (OSHA 29 CFR 1910.133 or EN166) Hand_Protection Chemical-resistant gloves (e.g., Natural rubber, Nitrile) Body_Protection Lab coat or appropriate protective clothing Respiratory_Protection N95 respirator or better for dusts (if ventilation is inadequate) Researcher Researcher Handling Handling Compound Researcher->Handling Initiates Handling->Eye_Protection Requires Handling->Hand_Protection Requires Handling->Body_Protection Requires Handling->Respiratory_Protection May require

Caption: Required PPE for handling the compound.

Engineering Controls
  • Ventilation: Use with adequate ventilation. A certified chemical fume hood should be used when handling significant quantities or when generating dust.[5]

  • Eye Wash Stations: Ensure easy access to emergency eye wash stations.[11]

  • Safety Showers: A safety shower should be readily available.

First Aid Measures

In the event of exposure, follow these protocols and seek immediate medical attention.[7]

Exposure RouteFirst Aid Protocol
Inhalation Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[5][7]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[5][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person.[5][7]

Handling and Storage: Preserving Isotopic Integrity

Deuterated compounds require specific handling and storage procedures to prevent isotopic dilution via hydrogen-deuterium (H-D) exchange.

Handling Protocol

Objective: To handle 3-(3,4-Dimethoxyphenyl)propanoic acid-d10 while minimizing exposure and preventing isotopic contamination.

Materials:

  • 3-(3,4-Dimethoxyphenyl)propanoic acid-d10

  • Appropriate PPE (see section 2.1)

  • Inert gas source (dry nitrogen or argon)

  • Schlenk line or glove box (recommended)

  • Aprotic solvent (e.g., methanol, acetonitrile)[9]

  • Analytical balance

  • Spatula and weighing paper

  • Appropriately labeled storage vials (amber glass recommended)

Procedure:

  • Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture.[9]

  • Inert Atmosphere: Conduct all manipulations under a dry, inert atmosphere (nitrogen or argon) to minimize exposure to atmospheric moisture, which can lead to H-D exchange.[3][14][15]

  • Weighing: Tare a clean, dry weighing paper on the analytical balance. Carefully transfer the desired amount of the compound using a clean spatula.

  • Dissolution (if applicable): If preparing a solution, add the weighed compound to a volumetric flask. Dissolve in a high-purity aprotic solvent.

  • Transfer: Transfer the solid or solution to a clearly labeled, airtight container for storage.

  • Cleanup: Clean all equipment thoroughly after use. Dispose of any waste according to institutional and local guidelines.

  • Handwashing: Wash hands thoroughly after handling, even if gloves were worn.[5][10]

Storage Conditions

Proper storage is crucial for maintaining the compound's chemical and isotopic purity.

Storage_Conditions cluster_temp Storage Temperature cluster_atmosphere Atmosphere Storage Recommended Storage Conditions Store in a cool, dry, well-ventilated area Keep container tightly sealed Protect from light (use amber vials) Store away from incompatible materials (e.g., strong oxidizing agents) LongTerm Long-Term -20°C Storage:f1->LongTerm Preserves integrity ShortTerm Short- to Medium-Term 2-8°C Storage:f1->ShortTerm Maintains stability InertGas Under Inert Gas (Nitrogen or Argon) Storage:f2->InertGas Prevents H-D exchange Incompatible Incompatible Materials: Strong Oxidizing Agents

Caption: Optimal storage conditions for the compound.

Fire-Fighting and Accidental Release Measures

  • Fire-Fighting: Use extinguishing media appropriate for the surrounding environment, such as water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7][10] Firefighters should wear self-contained breathing apparatus and full protective gear.[10] Thermal decomposition can produce irritating gases and vapors, including carbon monoxide and carbon dioxide.[5][10]

  • Accidental Release: For small spills, sweep up the material, taking care to minimize dust generation, and place it in a suitable container for disposal.[10] Ensure adequate ventilation during cleanup.[10]

Stability and Reactivity

  • Stability: The compound is stable under normal temperatures and pressures.[5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[5][10]

  • Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide and carbon dioxide.[5]

  • Hazardous Polymerization: Hazardous polymerization does not occur.[10]

Application in Research

3-(3,4-Dimethoxyphenyl)propanoic acid and its derivatives are primarily investigated for their biological activity. The non-deuterated form has been used in screening for compounds that can induce γ-globin gene expression and stimulate erythropoiesis in vivo.[1] This makes it a compound of interest for research into β-hemoglobinopathies and other anemias.[1][2] The deuterated version, 3-(3,4-Dimethoxyphenyl)propanoic acid-d10, is an invaluable tool in these studies, particularly for:

  • Metabolic Studies: Tracking the metabolic fate of the parent compound.

  • Pharmacokinetic (PK) Studies: Determining absorption, distribution, metabolism, and excretion (ADME) profiles with greater accuracy by using it as an internal standard in mass spectrometry-based bioanalysis.

  • Mechanism of Action Studies: Elucidating the biological pathways through which the compound exerts its effects.

The use of deuterated compounds is a cornerstone of modern drug discovery, allowing for clearer and more precise analysis in techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry.[15][16]

References

  • BenchChem. (2025).
  • ChemicalBook. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid(2107-70-2).
  • TCI EUROPE N.V. (2024, December 17). 3-Amino-3-(3,4-dimethoxyphenyl)
  • Labinsights. (2025, February 19).
  • Isotope Science / Alfa Chemistry. (2024, December 30).
  • BenchChem. (2025). Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions.
  • UCHEM. (2025, August 28).
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 3-(3,4-Dimethoxyphenyl)propionic acid.
  • MedChemExpress. (n.d.). 3-(3,4-Dimethoxyphenyl)propanoic acid-d10 | Stable Isotope.
  • Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET - 3-(3,4-Dimethoxyphenyl)propionic acid.
  • Sigma-Aldrich. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid 99%.
  • CymitQuimica. (n.d.). 3-(3,4-Dimethoxyphenyl)propanoic acid.
  • Fisher Scientific. (2025, December 23). SAFETY DATA SHEET - 3-(3,4-Dihydroxyphenyl)propionic acid.
  • PubChem. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid.
  • Metasci. (n.d.). Safety Data Sheet 3-(3,4-Dihydroxyphenyl)propanoic acid.
  • NIST. (n.d.). 3-(3,4-Dimethoxyphenyl)-propionic acid.
  • Ambeed. (n.d.). 3-(3,4-Dimethoxyphenyl)propanoic acid.
  • Thermo Fisher Scientific. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid, 98%.
  • PubMed. (n.d.). [Preparation of derivatives of 3-(3,4-dimethoxyphenyl)propanic acid and a study of its biological activity].
  • Thermo Fisher Scientific. (n.d.). 3-(3,4-Dimethoxyphenyl)propionic acid, 98% Safety and Handling.

Sources

Technical Guide: 1H NMR Characterization of 3-(3,4-Dimethoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the Nuclear Magnetic Resonance (NMR) characterization of 3-(3,4-Dimethoxyphenyl)propanoic acid (also known as Dihydroferulic Acid).[1] As a key metabolite of ferulic acid and a versatile intermediate in the synthesis of isoquinoline alkaloids and pharmaceuticals (e.g., Verapamil precursors), accurate structural validation of this molecule is critical in drug development pipelines.[1]

This document moves beyond simple peak listing. It establishes a self-validating analytical workflow , linking spectral features directly to molecular geometry and electronic environments.[1] It addresses solvent-dependent behaviors (CDCl₃ vs. DMSO-d₆) and provides specific acquisition parameters to ensure quantitative accuracy.

Structural Analysis & Assignment Strategy

To interpret the spectrum accurately, we must deconstruct the molecule into three distinct magnetic environments.[1] The integration ratio for a pure sample is 6:2:2:3:1 (Methoxy :


-CH₂ : 

-CH₂ : Aromatic : COOH).[1]
Molecular Numbering & Logic

The assignment logic follows the electronegativity and resonance effects inherent in the structure.[1]

G Molecule 3-(3,4-Dimethoxyphenyl) propanoic acid Region1 Aliphatic Chain (High Field) Molecule->Region1 Shielded Region2 Methoxy Groups (Mid Field) Molecule->Region2 Deshielded (O-effect) Region3 Aromatic Ring (Low Field) Molecule->Region3 Anisotropic Effect Triplet (2.6 ppm)\nAlpha to COOH Triplet (2.6 ppm) Alpha to COOH Region1->Triplet (2.6 ppm)\nAlpha to COOH Triplet (2.9 ppm)\nBenzylic Triplet (2.9 ppm) Benzylic Region1->Triplet (2.9 ppm)\nBenzylic Singlets (3.8 ppm)\nO-CH3 Singlets (3.8 ppm) O-CH3 Region2->Singlets (3.8 ppm)\nO-CH3 ABX System\n(6.7 - 6.8 ppm) ABX System (6.7 - 6.8 ppm) Region3->ABX System\n(6.7 - 6.8 ppm)

Figure 1: Assignment logic flow separating the molecule into distinct chemical shift zones.[1]

Chemical Shift Data (Reference Table)

The following values represent the standard shifts observed at 300–500 MHz.

PositionGroupδ (ppm) in CDCl₃δ (ppm) in DMSO-d₆Multiplicity

Coupling (Hz)
Interpretation
Acid -COOH~11.0 - 12.012.10Broad Singlet-Exchangeable; often invisible in CDCl₃ if trace water is present.[1]
Ar-H Ar-H (5)6.796.83Doublet (d)8.0Ortho coupling to H-6.[1]
Ar-H Ar-H (2)6.746.78Doublet (d)2.0Meta coupling to H-6.[1]
Ar-H Ar-H (6)6.726.68dd8.0, 2.0Ortho to H-5, Meta to H-2.[1]
OMe -OCH₃3.86, 3.853.71, 3.70Singlets (s)-Two distinct or overlapping singlets depending on resolution.[1]

-CH₂
Benzylic2.892.76Triplet (t)7.6Deshielded by aromatic ring.[1]

-CH₂
Acid-adj2.642.48Triplet (t)7.6Shielded relative to benzylic.[1]

Critical Insight: In CDCl₃, the two methoxy signals often overlap into a single 6-proton singlet.[1] In DMSO-d₆, the solvent polarity often resolves them into two distinct 3-proton singlets.[1]

Experimental Protocol: The Self-Validating System

To ensure the spectrum is not just "a picture" but a quantitative data point, follow this protocol. This workflow minimizes relaxation artifacts and maximizes resolution.

Sample Preparation[1]
  • Mass: Weigh 10–15 mg of sample.

  • Solvent: 0.6 mL of CDCl₃ (99.8% D) or DMSO-d₆.

    • Why CDCl₃? Better resolution of the aliphatic coupling.[1]

    • Why DMSO? Required if you need to quantify the carboxylic acid proton or if the sample has solubility issues.[1]

  • Tube: High-precision 5mm NMR tube (Class A or B). Do not use chipped tubes as they ruin shimming.[1]

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Spectral Width (SW): 14–16 ppm (to capture the acid peak).[1]

  • Relaxation Delay (D1): Wait at least 5 seconds.

    • Causality: The methoxy protons and the acid proton often have long T1 relaxation times.[1] A short D1 (e.g., 1s) will saturate these signals, causing integration errors where the methoxy group integrates to <6.0 relative to the aromatic ring.[1]

  • Scans (NS): 16 or 32 (sufficient for 10mg sample).[1]

  • Temperature: 298 K (25°C).[1]

Workflow Diagram

Workflow Start Start: 10mg Sample Solvent Dissolve in 0.6mL Solvent (Filter if cloudy) Start->Solvent LockShim Lock & Shim (Target linewidth < 0.8 Hz) Solvent->LockShim ParamSet Set D1 = 5s SW = 16 ppm LockShim->ParamSet Acquire Acquire (zg30) ParamSet->Acquire Process Process: Phase, Baseline, Integrate Acquire->Process Validate Validation Check: Integral Ratio 6:2:2:3 Process->Validate

Figure 2: Step-by-step acquisition workflow ensuring quantitative integrity.[1]

Data Interpretation & Troubleshooting

The "Roof Effect" Validation

The aliphatic chain (


-CH₂ and 

-CH₂) forms an

or

system.[1]
  • Observation: You should see two triplets.

  • Validation: Look for the "roof effect" (slanting).[1] The inner lines of the triplets (closer to each other) should be slightly taller than the outer lines.[1] This confirms the protons are coupled to each other.[1] If they are perfectly symmetrical triplets, check if your field strength is high enough to treat them as first-order.[1]

The Aromatic ABX System

The aromatic region (6.6–6.9 ppm) is diagnostic.[1]

  • H-5 (d, J=8Hz): This proton has one ortho neighbor (H-6).[1] It appears as a clean doublet.[1][2]

  • H-2 (d, J=2Hz): This proton has one meta neighbor (H-6).[1] It appears as a sharp doublet (often looks like a singlet at low resolution).[1]

  • H-6 (dd, J=8, 2Hz): This proton couples to both.[1]

  • Troubleshooting: If the aromatic region is a messy multiplet, your shim is poor, or you have paramagnetic impurities.[1]

Common Impurities
  • Water: ~1.56 ppm in CDCl₃; ~3.33 ppm in DMSO-d₆.[1]

  • Residual Solvent: CHCl₃ singlet at 7.26 ppm; DMSO quintet at 2.50 ppm.[1]

    • Note: In DMSO, the solvent peak (2.50 ppm) often overlaps with the

      
      -CH₂ triplet of the propanoic acid chain (2.48 ppm).[1] This is a major reason to prefer CDCl₃ for this specific molecule unless solubility is an issue. [1]
      

References

  • National Institute of Standards and Technology (NIST). (2023).[1] 3-(3,4-Dimethoxyphenyl)propionic acid Mass Spectrum and Data. NIST Chemistry WebBook, SRD 69.[1] [Link][1]

  • Biological Magnetic Resonance Data Bank (BMRB). (2023).[1] Metabolite: Dihydroferulic acid. [Link][1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.[1] (Used for solvent impurity validation).[1] [Link]

Sources

A Senior Application Scientist's Guide to the Certificate of Analysis for 3-(3,4-Dimethoxyphenyl)propanoic acid-d10

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In modern bioanalysis, particularly within pharmacokinetic (PK) and drug metabolism studies, the integrity of every data point is paramount. The accuracy of these studies hinges on the precise quantification of analytes, often accomplished using liquid chromatography-mass spectrometry (LC-MS).[1][2] The bedrock of reliable quantification is the use of a stable, isotopically labeled internal standard (SIL-IS).[1][2] 3-(3,4-Dimethoxyphenyl)propanoic acid-d10 serves as the SIL-IS for its non-labeled, or "light," analogue, a compound of interest in various research contexts.[3]

This guide provides an in-depth deconstruction of the Certificate of Analysis (CoA) for 3-(3,4-Dimethoxyphenyl)propanoic acid-d10. We will move beyond a superficial reading of the document to understand the causality behind the analytical tests performed, empowering you to critically evaluate and confidently utilize this crucial reagent in your research. A CoA is more than a datasheet; it is a legally and scientifically binding document that ensures the identity, purity, and quality of a reference standard, forming a cornerstone of auditable and reproducible science.[4][5]

Deconstructing the Certificate of Analysis: A Multi-faceted Quality Assessment

A Certificate of Analysis for a deuterated standard is a comprehensive document detailing the rigorous testing performed to confirm its quality.[6][7] It provides the user with the necessary data to ensure the material is fit for its intended purpose.[5] Let's explore the critical sections of a typical CoA for 3-(3,4-Dimethoxyphenyl)propanoic acid-d10.

Identity and Structural Confirmation

Before assessing purity or concentration, the fundamental identity of the material must be unequivocally confirmed. The CoA will report data from multiple spectroscopic techniques to provide orthogonal verification of the chemical structure and the successful incorporation of deuterium atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the gold standard for structural elucidation.[8]

    • ¹H-NMR (Proton NMR) is used to confirm the overall molecular structure. In a highly deuterated compound like the d10 analogue, the proton signals corresponding to the deuterated positions will be significantly diminished or absent. This disappearance of signals is a primary indicator of successful deuterium incorporation.[8]

    • ²H-NMR (Deuterium NMR) directly observes the deuterium nuclei, confirming their presence and location on the molecule.[8]

  • Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound. For 3-(3,4-Dimethoxyphenyl)propanoic acid-d10, the observed molecular weight should correspond to the theoretical mass, which is increased by the mass of ten deuterium atoms minus the mass of ten hydrogen atoms. High-resolution mass spectrometry (HRMS) is often employed to provide a highly accurate mass measurement, further solidifying the compound's identity.[9][10]

Purity Assessment: Chemical and Isotopic

Purity is a two-dimensional concept for a deuterated standard: chemical purity and isotopic purity (also known as isotopic enrichment). Both are critical for accurate quantification.

  • Chemical Purity : This value represents the percentage of the material that is the specified compound, irrespective of its isotopic composition. It is typically determined by:

    • High-Performance Liquid Chromatography (HPLC) : This is the most common method for assessing the chemical purity of non-volatile organic compounds. The compound is passed through a chromatographic column, and a detector (usually UV) measures the analyte's response. The purity is calculated as the area of the main peak relative to the total area of all observed peaks.

  • Isotopic Purity/Enrichment : This is arguably the most critical parameter for a SIL-IS. It defines the percentage of the material that is the fully deuterated d10 species versus partially deuterated (d1, d2...d9) or unlabeled (d0) versions.[11]

    • Mass Spectrometry (MS) is the definitive technique for this measurement.[9][12][13] By analyzing the ion cluster of the molecule, the relative abundances of the different isotopologues (molecules that differ only in their isotopic composition) can be determined. High isotopic enrichment (typically ≥98%) is essential to prevent signal interference from the internal standard contributing to the analyte's signal channel.[11]

Quantitative Analysis

The CoA must provide a precise concentration or purity value that is traceable to a recognized standard, often from institutions like the National Institute of Standards and Technology (NIST).[14]

  • Quantitative NMR (qNMR) : This powerful technique has become a primary method for certifying reference materials.[15][16][17] Unlike chromatography, which relies on the response factor of a detector, the NMR signal area is directly proportional to the number of nuclei.[15] By adding a known amount of a certified internal standard to a sample of the analyte, the purity of the analyte can be calculated with high accuracy and traceability.[14]

  • Mass Balance : This traditional approach involves determining the purity by subtracting the sum of all identified impurities (e.g., water content by Karl Fischer titration, residual solvents by headspace GC-MS, non-volatile residues) from 100%.[15]

The following table summarizes the key analytical data you would expect to find on a CoA for this compound.

Parameter Typical Method Specification Purpose
Identity ¹H-NMR, Mass SpectrometryConforms to structureConfirms the correct molecule has been synthesized.
Chemical Purity HPLC-UV≥ 98.0%Ensures the absence of chemical impurities that could interfere with the analysis.
Isotopic Enrichment Mass Spectrometry≥ 98% d10Minimizes isotopic crossover and ensures the standard does not contribute to the analyte signal.[11]
Purity (Assay) qNMR or Mass BalanceReported with uncertaintyProvides a traceable, accurate value for preparing stock solutions and standards.[16]
Residual Solvents Headspace GC-MSPer USP <467>Quantifies any remaining solvents from the synthesis process.
Water Content Karl Fischer Titration≤ 0.5%Determines the amount of water present, which is crucial for accurate weighing.

Practical Application: From CoA to Confident Quantification

The information on the Certificate of Analysis is not merely for record-keeping; it is essential for the accurate preparation of stock solutions and subsequent calibration curves and quality control (QC) samples. The workflow diagram below illustrates the central role of the CoA in a typical bioanalytical setting.

G cluster_0 Preparation Phase cluster_1 Analytical Phase cluster_2 Data Processing CoA Receive & Review Certificate of Analysis Calc Calculate Correction Factor (Purity, Water Content) CoA->Calc Purity & Water Data Weigh Accurate Weighing of d10-Standard Calc->Weigh Corrected Mass Stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) Weigh->Stock Work Prepare Working Internal Standard Solution (e.g., 100 ng/mL) Stock->Work Serial Dilution Spike Spike Sample with Working IS Solution Work->Spike Sample Biological Sample (Plasma, Urine, etc.) Sample->Spike Extract Sample Extraction (e.g., Protein Precipitation) Spike->Extract LCMS LC-MS/MS Analysis Extract->LCMS Ratio Calculate Peak Area Ratio (Analyte / IS) LCMS->Ratio Curve Generate Calibration Curve Ratio->Curve Quant Quantify Unknown Samples Curve->Quant

Caption: Workflow from CoA review to final sample quantification.

Protocol: Preparation of Internal Standard Stock and Working Solutions

This protocol outlines the critical steps for preparing accurate solutions using the information derived from the CoA.

Objective: To prepare a 1.0 mg/mL stock solution and a 100 ng/mL working solution of 3-(3,4-Dimethoxyphenyl)propanoic acid-d10.

Materials:

  • 3-(3,4-Dimethoxyphenyl)propanoic acid-d10 (with CoA)

  • Analytical balance

  • Class A volumetric flasks (e.g., 10 mL, 50 mL)

  • Calibrated pipettes

  • HPLC-grade methanol

Procedure:

  • Review the CoA:

    • Note the Purity (Assay) value (e.g., 99.5%).

    • Note the Water Content (e.g., 0.2%).

    • Confirm storage conditions (e.g., 2-8°C, protect from light).

  • Calculate the Corrected Mass:

    • The material as-is is not 100% pure. To obtain 10.0 mg of the active compound, you must weigh out a slightly larger amount.

    • Correction Factor = Purity x (1 - Water Content) = 0.995 x (1 - 0.002) = 0.993

    • Mass to Weigh = Desired Mass / Correction Factor = 10.0 mg / 0.993 = 10.07 mg

  • Prepare the Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 10.07 mg of the standard onto a weigh boat. Record the exact weight.

    • Carefully transfer the powder to a 10 mL Class A volumetric flask.

    • Rinse the weigh boat with methanol into the flask to ensure a quantitative transfer.

    • Add methanol to approximately 80% of the volume, sonicate briefly to dissolve, then allow to return to room temperature.

    • Bring the flask to the final volume with methanol and invert 15-20 times to ensure homogeneity.

    • Calculate the exact concentration based on the actual weight. For example, if 10.09 mg was weighed, the concentration is (10.09 mg * 0.993) / 10.0 mL = 1.002 mg/mL.

  • Prepare the Working Solution (100 ng/mL):

    • Perform serial dilutions from the stock solution. For example, pipette 100 µL of the 1.002 mg/mL stock into a 10 mL volumetric flask and dilute to volume with 50:50 methanol:water to create a 10.02 µg/mL intermediate solution.

    • Pipette 100 µL of the 10.02 µg/mL intermediate solution into a 10 mL volumetric flask and dilute to volume with the final mobile phase or a suitable solvent to yield a 100.2 ng/mL working solution. This is the solution that will be added to every sample.[1]

Conclusion: The CoA as a Pillar of Scientific Integrity

The Certificate of Analysis for a deuterated internal standard like 3-(3,4-Dimethoxyphenyl)propanoic acid-d10 is more than a simple quality check. It is a foundational document that underpins the accuracy, reproducibility, and validity of quantitative bioanalytical data.[18][19] As Senior Application Scientists, we recognize that meticulous attention to the details within the CoA—from structural identity to isotopic enrichment and quantitative purity—is a non-negotiable step in generating high-quality, defensible results. By understanding the analytical science behind the numbers and integrating this information into a rigorous laboratory workflow, researchers can ensure that their internal standard is a steadfast ally, not a source of variability, in the quest for precise and reliable scientific discovery.[2]

References

  • SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. Available from: [Link]

  • Miwa, H., et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. Available from: [Link]

  • Vogeser, M., & Seger, C. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed. Available from: [Link]

  • Almac Group. CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available from: [Link]

  • Merck KGaA. (2023, December 8). Certified reference materials for quantitative NMR. Separation Science. Available from: [Link]

  • van Eyk, J. E., et al. (2017). Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry. ACS Publications. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]

  • BioPharma Services Inc. (2023, December 11). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Available from: [Link]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. Available from: [Link]

  • Artizan Biosciences. (2024, May 22). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Available from: [Link]

  • JEOL. (2022, December 19). qNMR - Quantitative Analysis by NMR. AWS. Available from: [Link]

  • Chahrour, O. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. Available from: [Link]

  • LabAlley. (2025, November 4). Complete Guide to Reading Chemical COAs (Certificate Analysis). Available from: [Link]

  • Global CRO Council for Bioanalysis. (2019). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. PMC. Available from: [Link]

  • Wikipedia. Isotope-ratio mass spectrometry. Available from: [Link]

  • Global CRO Council for Bioanalysis (GCC). (2021, April 13). Recommendations for the Content and Management of Certificates of Analysis for Reference Standards from the GCC for Bioanalysis. Taylor & Francis Online. Available from: [Link]

  • PharmaRegulatory.in. (2025, December 17). Reference Standards and Certificates of Analysis (CoAs) – life science compliance consulting. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025, November 4). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Available from: [Link]

  • CRM LABSTANDARD. 3-(3,4-Dimethoxyphenyl)propionic acid. Available from: [Link]

  • Pharmaffiliates. CAS No : 2107-70-2 | Product Name : 3-(3,4-Dimethoxyphenyl)propanoic Acid. Available from: [Link]

Sources

Methodological & Application

Application Notes and Protocols: A Guide to LC-MS/MS Quantification Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precision in Quantitative Bioanalysis

In the realms of pharmaceutical development, clinical research, and toxicology, the ability to accurately and precisely quantify endogenous and exogenous compounds in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose, offering unparalleled sensitivity and selectivity.[1][2] However, the journey from a raw biological sample to a reliable quantitative result is fraught with potential variability.[3][4] Ion suppression, sample preparation losses, and instrument drift are just a few of the factors that can compromise data integrity.[5][6]

This is where the principle of isotope dilution mass spectrometry (IDMS) and the use of deuterated internal standards become indispensable.[7][8][9] A deuterated internal standard is a version of the analyte in which one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium.[1] This subtle mass change allows the mass spectrometer to distinguish it from the native analyte, yet its near-identical physicochemical properties ensure it behaves in a virtually identical manner throughout the entire analytical workflow—from extraction to ionization.[1][5][10] By adding a known concentration of the deuterated standard to every sample, calibrator, and quality control (QC) at the earliest stage, it serves as a robust internal reference, compensating for variations that occur during the analytical process.[3][11][12] The final quantification is based on the ratio of the analyte's signal to the internal standard's signal, a method that significantly enhances accuracy, precision, and overall method reliability.[3][11]

This guide provides a comprehensive framework for developing, implementing, and validating a robust LC-MS/MS protocol using deuterated internal standards, grounded in both fundamental principles and field-proven best practices.

The "Why": Causality Behind Experimental Choices

Why Deuterated Standards are the Gold Standard

The superiority of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated standard, over structural analogs lies in its ability to co-elute with the analyte and experience the same matrix effects.[3] Matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the sample matrix—are a major source of imprecision in LC-MS/MS. Because the deuterated standard and the analyte have nearly identical retention times and ionization efficiencies, any impact from the matrix affects both compounds proportionally.[3] This ensures that the analyte-to-internal standard ratio remains constant, providing a true measure of the analyte's concentration, even in the presence of significant ion suppression.[4]

Selecting the Optimal Deuterated Internal Standard: Key Considerations

Choosing the right deuterated internal standard is a critical first step that directly impacts data quality.

  • Degree and Position of Deuteration: A mass difference of at least 3 to 4 Daltons (Da) is recommended to minimize crosstalk between the analyte and the internal standard.[3] The placement of deuterium atoms is equally crucial; they should be on chemically stable positions of the molecule, such as aliphatic or aromatic carbons, to prevent back-exchange with hydrogen atoms from the solvent.[6] Avoid labeling easily exchangeable sites like hydroxyl (-OH) or amine (-NH) groups.[6]

  • Isotopic Purity: The isotopic enrichment of the deuterated standard should be as high as possible, ideally ≥98%.[10] This minimizes the contribution of any unlabeled analyte present in the internal standard solution to the overall analyte signal, which is particularly important for accurately measuring low concentrations.

  • Co-elution: Ideally, the deuterated standard should co-elute perfectly with the unlabeled analyte.[5][6] A significant shift in retention time, sometimes observed with extensive deuteration, can lead to differential matrix effects and compromise the accuracy of the quantification.[3]

A Self-Validating System: The Experimental Workflow

A well-designed LC-MS/MS protocol is a self-validating system. The inclusion of calibration standards and quality control samples at multiple levels allows for the continuous monitoring of the method's performance.

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Deuterated Internal Standard (IS) Sample->Spike Add known amount of IS Extract Sample Extraction (PPT, LLE, or SPE) Spike->Extract Isolate analyte & IS Evap Evaporation & Reconstitution Extract->Evap Concentrate sample LC LC Separation (e.g., C18 Column) Evap->LC Inject reconstituted sample MS Tandem MS Detection (MRM Mode) LC->MS Separate & Detect Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Acquire data CalCurve Generate Calibration Curve (Ratio vs. Concentration) Ratio->CalCurve Quant Quantify Unknown Samples CalCurve->Quant Interpolate from curve

Caption: General workflow for quantitative analysis using a deuterated internal standard.

Detailed Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation (PPT)

Protein precipitation is a fast and simple technique suitable for high-protein matrices like plasma or serum.[13]

Objective: To remove the bulk of proteins from the sample, which can interfere with the analysis.

Materials:

  • Biological sample (e.g., 100 µL human plasma)

  • Deuterated Internal Standard Working Solution

  • Precipitating Agent (e.g., ice-cold acetonitrile containing 0.1% formic acid)

  • Centrifuge capable of 4°C and >10,000 x g

  • Vortex mixer

  • 96-well collection plates or microcentrifuge tubes

Procedure:

  • Aliquot 100 µL of each sample, calibrator, and QC into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Deuterated Internal Standard Working Solution to every tube except for the "double blank" (matrix sample with no analyte or IS). Vortex briefly (2-3 seconds). Causality: Spiking the IS early ensures it undergoes the exact same extraction losses as the analyte.[6][12]

  • Add 400 µL of ice-cold acetonitrile to each tube.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or new tubes.

  • The sample is now ready for injection into the LC-MS/MS system. A solvent evaporation and reconstitution step can be added to increase concentration if needed.[14]

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent.[1][13]

Objective: To selectively extract the analyte and internal standard from the aqueous biological matrix into an organic phase.

Materials:

  • Biological sample (e.g., 100 µL human plasma)

  • Deuterated Internal Standard Working Solution

  • Buffering agent (if pH adjustment is needed)

  • Extraction Solvent (e.g., Methyl-tert-butyl ether (MTBE))

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • To 100 µL of plasma sample, add 20 µL of the deuterated internal standard working solution.[1] Vortex briefly.

  • If necessary, add a buffering agent to adjust the pH and ensure the analyte is in a neutral state for efficient extraction.[1]

  • Add 1 mL of MTBE.

  • Vortex for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase. Vortex to ensure the analyte is fully dissolved. The sample is now ready for analysis.

Data Presentation and Analysis

LC-MS/MS Instrumentation and Parameters

Quantitative analysis is typically performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for its high selectivity and sensitivity.[1][15]

ParameterTypical SettingRationale
LC Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)Provides good retention and peak shape for a wide range of small molecules.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in Acetonitrile/MethanolOrganic solvent for eluting analytes from the reversed-phase column.
Flow Rate 0.4 - 0.6 mL/minA typical flow rate for analytical scale columns providing good efficiency.
Ionization Mode Electrospray Ionization (ESI), Positive or NegativeChosen based on the chemical properties of the analyte to achieve optimal ionization.
Detection Mode Multiple Reaction Monitoring (MRM)Provides high selectivity by monitoring a specific precursor-to-product ion transition.[1]

Example MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Analyte (e.g., Drug X)455.3289.125
Deuterated IS (Drug X-d4)459.3293.125
Data Processing and Quantification
  • Peak Integration: Integrate the chromatographic peaks for both the analyte and the deuterated internal standard in all samples, calibrators, and QCs.

  • Ratio Calculation: Calculate the peak area ratio (Analyte Area / IS Area) for each injection.

  • Calibration Curve Construction: Plot the peak area ratio of the calibration standards against their known concentrations. Apply a linear regression with 1/x² weighting.

  • Quantification: Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Authoritative Grounding & Method Validation

The entire analytical method must be validated according to guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).[16][17][18] Validation ensures the method is fit for its intended purpose.[2]

Key Validation Parameters:

ParameterAcceptance Criteria (Typical for Small Molecules)
Calibration Curve ≥ 75% of standards must be within ±15% of nominal (±20% at LLOQ). Correlation coefficient (r²) > 0.99.[17]
Accuracy & Precision For QCs, the mean concentration should be within ±15% of nominal (±20% at LLOQ). The coefficient of variation (CV) should not exceed 15% (20% at LLOQ).
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.
Matrix Effect The matrix factor should be consistent across different sources of the biological matrix. The EMA provides specific guidance on how this should be evaluated.[16]
Stability Analyte stability must be demonstrated under various conditions (bench-top, freeze-thaw, long-term storage).

Conclusion

Deuterated internal standards are a cornerstone of modern quantitative LC-MS/MS analysis, providing an unparalleled ability to correct for analytical variability.[1][19] Their use, integrated within a carefully designed and rigorously validated protocol, is essential for generating the high-quality, reliable, and defensible data required in regulated environments. By understanding the principles behind each step—from standard selection to sample preparation and data analysis—researchers can harness the full power of this technique to achieve the highest levels of accuracy and precision.

References

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis.
  • Wang, M. (n.d.). Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies. Labroots.
  • Lambda Therapeutic Research. (n.d.). LC-MS Sample Preparation: Techniques & Challenges.
  • Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology.
  • Fiveable. (2025, August 15). Principles of mass spectrometry | Isotope Geochemistry Class Notes.
  • LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • National Center for Biotechnology Information. (n.d.). Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices.
  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.
  • Benchchem. (n.d.). Introduction to deuterated internal standards in mass spectrometry.
  • International Atomic Energy Agency. (n.d.). Chapter 3 The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS).
  • Wikipedia. (n.d.). Isotope dilution.
  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.
  • Journal of Analytical Atomic Spectrometry. (2024, May 6). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides.
  • Bioanalysis Zone. (2018, December 19). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?.
  • Benchchem. (n.d.). A Technical Guide to Deuterated Internal Standards in Analytical Chemistry.
  • WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • International Journal of Research and Analytical Reviews. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
  • PTB.de. (n.d.). Isotope Dilution Mass Spectrometry.
  • Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course.
  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?.
  • Chromatography Forum. (2006, January 15). Internal Standards in LC-MS and LC-MS/MS.
  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • European Medicines Agency. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • U.S. Food and Drug Administration. (2019, October 17). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Determination of NDMA in Ranitidine Drug Substance and.

Sources

Application Note: Quantitative Analysis of Vanillylmandelic Acid (VMA) in Human Urine by Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and robust protocol for the quantitative analysis of Vanillylmandelic Acid (VMA) in human urine using a stable isotope-labeled deuterated internal standard (VMA-d3) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). VMA is a critical biomarker for the diagnosis and monitoring of neuroblastoma and other catecholamine-secreting tumors.[1][2][3][4] The use of a deuterated internal standard is fundamental to this high-precision method, as it effectively compensates for sample matrix effects, variations in sample recovery during preparation, and fluctuations in instrument response, ensuring the highest degree of accuracy and reliability.[5][6][7] This guide is intended for researchers, clinical scientists, and drug development professionals who require a validated, high-throughput method for VMA quantification.

Introduction: The Clinical Significance of VMA

Vanillylmandelic acid (VMA) is the principal terminal metabolite of the catecholamines epinephrine and norepinephrine. In clinical practice, the measurement of urinary VMA is a cornerstone for the diagnosis and therapeutic monitoring of neuroblastomas, the most common extracranial solid tumor in children.[3][8] Elevated levels of VMA are also associated with other neuroendocrine tumors such as pheochromocytomas and paragangliomas.[1][2] Accurate and precise quantification of VMA is therefore paramount for clinical decision-making.

Traditional methods for VMA analysis, such as spectrophotometry or HPLC with electrochemical detection, can be susceptible to interferences from diet and medications and may lack the specificity required for complex biological matrices.[3][9] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard, offering superior sensitivity and specificity.[3][10] The coupling of LC-MS/MS with the isotope dilution technique represents the pinnacle of analytical rigor for this application.

Principles of the Isotope Dilution Method

Isotope Dilution Mass Spectrometry (IDMS) is an analytical technique that provides highly accurate and precise quantification by using an isotopically enriched version of the analyte as an internal standard (IS).[5][7][11] In this protocol, a known concentration of deuterated VMA (VMA-d3) is added to each urine sample at the very beginning of the sample preparation process.

Causality of Experimental Choice: VMA-d3 is chemically identical to the endogenous VMA and thus exhibits the same behavior during extraction, chromatography, and ionization.[12] However, it is mass-shifted due to the presence of deuterium atoms, allowing the mass spectrometer to distinguish it from the native analyte. Any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. Therefore, by measuring the ratio of the signal from the endogenous VMA to the signal from the VMA-d3, we can accurately calculate the initial concentration of VMA in the sample, effectively nullifying the impact of matrix effects and recovery inconsistencies.[5][6][12]

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Quantification Sample Urine Sample (Unknown VMA, V) Spike Add Known Amount of VMA-d3 (IS) Sample->Spike Equilibrate Equilibration & Extraction (VMA & IS behave identically) Spike->Equilibrate LC Chromatographic Separation Equilibrate->LC MS Mass Spectrometry (Detect VMA & IS based on mass) LC->MS Ratio Measure Peak Area Ratio (VMA / IS) MS->Ratio CalCurve Calibration Curve (Ratio vs. Concentration) Ratio->CalCurve Result Calculate VMA Concentration in Original Sample CalCurve->Result caption Figure 1: Isotope Dilution Workflow.

Caption: Figure 1: Isotope Dilution Workflow.

Materials and Reagents

  • Standards: Vanillylmandelic Acid (VMA) and 4-hydroxy-3-methoxy-d3-mandelic acid (VMA-d3) certified reference standards (Sigma-Aldrich or equivalent).[13]

  • Solvents: HPLC-grade or LC-MS grade methanol, acetonitrile, and formic acid (Fisher Scientific or equivalent).[13]

  • Water: Ultra-pure water (18.2 MΩ·cm), obtained from a Milli-Q system or equivalent.[13]

  • Urine Samples: 24-hour urine collections are preferred to account for diurnal variations.[1][2][14] Samples should be collected in containers with an acid preservative (e.g., HCl or acetic acid) to ensure analyte stability.[14][15]

  • Laboratory Equipment: Analytical balance, vortex mixer, centrifuge, calibrated pipettes, 96-well plates (optional, for high-throughput).

Experimental Protocols

Patient Preparation and Sample Collection

To ensure the integrity of the results, patient preparation is critical.

  • Dietary and Medication Restrictions: Patients should be advised to avoid certain foods (e.g., coffee, tea, bananas, chocolate, citrus fruits, and vanilla-containing products) and medications (e.g., L-dopa, antihypertensive agents) for 72 hours prior to and during collection, as they can interfere with VMA levels.[1][2][9][15]

  • Sample Collection: A 24-hour urine specimen is the preferred sample type.[9][14] The collection container must contain an acid preservative to maintain a pH between 1 and 5, which is crucial for the stability of VMA.[14] The total volume of the 24-hour collection must be recorded.

Preparation of Standards and Quality Controls
  • Stock Solutions: Prepare individual stock solutions of VMA and VMA-d3 in methanol at a concentration of 1 mg/mL.

  • Working Internal Standard (IS) Solution: Dilute the VMA-d3 stock solution with ultra-pure water to a final concentration of 20 µg/mL.[13]

  • Calibration Standards: Prepare a series of calibration standards by spiking blank synthetic urine with the VMA stock solution to achieve a concentration range that covers the expected clinical values (e.g., 0.5 to 100 µg/mL).[13]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to be analyzed with each batch of samples to ensure the accuracy and precision of the run.

Sample Preparation: Dilute-and-Shoot Protocol

The "dilute-and-shoot" method is favored for its simplicity, speed, and high-throughput capability, minimizing potential analyte loss associated with more complex extraction procedures.[8][9][16][17]

  • Aliquoting: Centrifuge the patient urine samples to remove any particulate matter.

  • Dilution: In a clean microcentrifuge tube or well of a 96-well plate, combine 50 µL of the urine supernatant with 950 µL of the working Internal Standard (IS) solution.

  • Mixing: Vortex the mixture thoroughly to ensure homogeneity.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Self-Validating System: The inclusion of the deuterated internal standard from the outset ensures that any variability in pipetting or instrument injection volume is corrected for in the final ratio-based calculation.

G start Start: Patient Urine Sample centrifuge 1. Centrifuge to remove particulates start->centrifuge aliquot 2. Aliquot 50 µL of supernatant centrifuge->aliquot add_is 3. Add 950 µL of VMA-d3 Working Solution aliquot->add_is vortex 4. Vortex to mix add_is->vortex inject 5. Inject into LC-MS/MS System vortex->inject caption Figure 2: Dilute-and-Shoot Workflow.

Caption: Figure 2: Dilute-and-Shoot Workflow.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC)
  • System: A UHPLC system such as a Thermo Scientific™ Vanquish™ or Agilent 1200 series.[18][19]

  • Column: A reverse-phase column, for example, a Hypersil Gold (2.1 x 100 mm, 1.9 µm).[18]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Gradient: A linear gradient should be optimized to ensure baseline separation of VMA from any potential isomers or matrix interferences. A typical run time is under 5 minutes.[8][10]

Tandem Mass Spectrometry (MS/MS)
  • System: A triple quadrupole mass spectrometer (e.g., Agilent 6410, Sciex, or Thermo TSQ Fortis).[18][19]

  • Ionization Source: Electrospray Ionization (ESI), operated in negative ion mode.[16]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Rationale for MRM: MRM provides exceptional specificity by monitoring a specific precursor-to-product ion transition for each analyte, significantly reducing chemical noise and improving the signal-to-noise ratio.[9]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
VMA (Quantifier) 197.0137.115100
VMA (Qualifier) 197.0151.112100
VMA-d3 (IS) 200.0140.115100
Table 1: Example MRM Transitions for VMA and VMA-d3.[10][13]

Data Analysis and System Suitability

  • Integration: Integrate the peak areas for the VMA quantifier transition and the VMA-d3 internal standard transition.

  • Ratio Calculation: For each sample, calibrator, and QC, calculate the peak area ratio (VMA peak area / VMA-d3 peak area).

  • Calibration Curve: Generate a linear calibration curve by plotting the peak area ratio against the known concentration of the calibration standards. A linear regression with a weighting of 1/x is typically used. The curve should have a correlation coefficient (r²) of >0.99.[17]

  • Concentration Calculation: Determine the VMA concentration in patient samples and QCs by interpolating their peak area ratios from the calibration curve.

  • Final Reporting: Adjust the final concentration for the initial dilution factor and report the results, typically normalized to creatinine excretion or reported as total output over 24 hours (mg/24h).

Method Validation: This entire methodology should be validated according to established guidelines from bodies such as the FDA or the Clinical and Laboratory Standards Institute (CLSI) to assess linearity, accuracy, precision, limit of quantification (LOQ), and stability.[20][21][22][23][24]

Trustworthiness and Self-Validation

This protocol is designed as a self-validating system.

  • Internal Standardization: The use of a stable isotope-labeled internal standard corrects for analytical variability.[6]

  • Qualifier Ion: Monitoring a second, qualifier MRM transition for VMA provides an additional layer of confidence in analyte identification. The ratio of the quantifier to qualifier peak areas should be consistent across all samples and standards.

  • Quality Controls: The inclusion of low, medium, and high QCs in every analytical run validates the performance of the assay for each batch of samples. The results for the QCs must fall within pre-defined acceptance criteria (e.g., ±15% of the nominal value).

Conclusion

The isotope dilution LC-MS/MS method described provides a rapid, robust, and highly accurate means for the quantitative analysis of urinary VMA. The simplicity of the "dilute-and-shoot" sample preparation protocol makes it ideal for high-throughput clinical laboratories. By adhering to the principles of isotope dilution and incorporating rigorous quality control measures, this method delivers trustworthy data essential for the clinical management of patients with neuroblastoma and other catecholamine-secreting tumors.

References

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. Available at: [Link]

  • Fiveable. (2025). Principles of mass spectrometry | Isotope Geochemistry Class Notes. Available at: [Link]

  • Wang, D., et al. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. Available at: [Link]

  • MDPI. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. Available at: [Link]

  • ResearchGate. (2025). Selective solid-phase extraction of catecholamines and metanephrines from serum using a new molecularly imprinted polymer | Request PDF. Available at: [Link]

  • Shimadzu. (n.d.). Fast determination of plasma catecholamines and metanephrines by solid-phase extraction and liquid chromatography–tandem mass spectrometry applicated to clinical assay. Available at: [Link]

  • Taylor & Francis Online. (n.d.). SELECTIVE SOLID-PHASE EXTRACTION OF CATECHOLAMINES AND METANEPHRINES FROM SERUM USING A NEW MOLECULARLY IMPRINTED POLYMER. Available at: [Link]

  • Wikipedia. (n.d.). Isotope dilution. Available at: [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Allied Academies. Available at: [Link]

  • DPX Technologies. (2024). Automated INTip Solid Phase Extraction of Catecholamines in Urine. Available at: [Link]

  • Drug Development and Delivery. (2018). Biomarker Assay Validations – A Time for Change?. Available at: [Link]

  • Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Available at: [Link]

  • Medpace. (n.d.). Understanding Regulation and Validation Processes for Biomarkers. Available at: [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. Available at: [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Available at: [Link]

  • ResearchGate. (2025). Quantification of vanillylmandelic acid, homovanillic acid and 5-hydroxyindoleacetic acid in urine using a dilute-and-shoot and ultra-high pressure liquid chromatography tandem mass spectrometry method. Available at: [Link]

  • International Atomic Energy Agency. (n.d.). Chapter 3 The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS). Available at: [Link]

  • Royal Society of Chemistry. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Available at: [Link]

  • PubMed. (2018). Quantification of vanillylmandelic acid, homovanillic acid and 5-hydroxyindoleacetic acid in urine using a dilute-and-shoot and ultra-high pressure liquid chromatography tandem mass spectrometry method. Available at: [Link]

  • DRG International Inc. (2010). DRG VMA (Vanillylmandelic Acid) (EIA-1620). Available at: [Link]

  • PTB.de. (n.d.). Isotope Dilution Mass Spectrometry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Simultaneous measurement of plasma vitamin D3 metabolites including 4β,25-dihydroxyvitamin D3 using liquid chromatography-tandem mass spectrometry. Available at: [Link]

  • Testing.com. (2020). Vanillylmandelic Acid (VMA). Available at: [Link]

  • Mayo Clinic Laboratories. (n.d.). Test Definition: VMA. Available at: [Link]

  • HNL Lab Medicine. (n.d.). Vanillylmandelic Acid (VMA), Urine. Available at: [Link]

  • National Genomics Data Center. (n.d.). Simple dilute-and-shoot method for urinary vanillylmandelic acid and homovanillic acid by liquid chromatography tandem mass spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) A new approach for urinary vanillylmandelic acid determination using eVol microextraction by packed sorbent coupled to liquid chromatography-tandem mass spectrometry. Available at: [Link]

  • PubMed. (2015). Rapid, easy analysis of urinary vanillylmandelic acid for diagnostic testing of pheochromocytoma by liquid chromatography tandem mass spectrometry. Available at: [Link]

  • Shimadzu. (n.d.). LC/MS/MS Analysis of Vitamin D3 by the Co-Sense for Impurities System. Available at: [Link]

  • Future Science. (n.d.). LC–MS/MS method for the determination of Vitamin D3 in human plasma. Available at: [Link]

  • Annals of Translational Medicine. (2018). Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge. Available at: [Link]

  • MDPI. (2021). Application of an LC–MS/MS Method for the Simultaneous Quantification of Homovanillic Acid and Vanillylmandelic Acid for the Diagnosis and Follow-Up of Neuroblastoma in 357 Patients. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Quantitation of Neuroblastoma Markers Homovanillic Acid (HVA) and Vanillylmandelic Acid (VMA) in Urine by Gas Chromatography–Mass Spectrometry (GC/MS). Available at: [Link]

  • Mayo Clinic Laboratories. (n.d.). Vanillylmandelic Acid, 24 Hour, Urine. Available at: [Link]

Sources

Precision Protocols: Sample Preparation for Catecholamine & Metabolite Analysis

[1][2]

Executive Summary & Core Challenges

Catecholamines (Epinephrine, Norepinephrine, Dopamine) and their O-methylated metabolites (Metanephrine, Normetanephrine, 3-Methoxytyramine) are critical biomarkers for pheochromocytoma, paraganglioma, and neurodegenerative disorders. However, their analysis is notoriously difficult due to three converging factors:

  • Chemical Instability: Catecholamines possess a catechol moiety (1,2-dihydroxybenzene) highly susceptible to auto-oxidation to quinones, especially at neutral/basic pH or in the presence of light and heat.

  • High Polarity: These small, hydrophilic molecules retain poorly on standard C18 reversed-phase columns, often requiring ion-pairing reagents or specialized stationary phases (HILIC, PFP).

  • Matrix Complexity: In plasma, they exist at low pg/mL concentrations requiring significant enrichment. In urine, they exist largely as sulfate or glucuronide conjugates, requiring hydrolysis before quantification.[1]

This guide moves beyond generic "add solvent and spin" methods. It provides a causal, mechanistic approach to sample preparation, ensuring the integrity of the sample from collection to injection.

Pre-Analytical Stabilization: The Critical First Step

No amount of mass spec sensitivity can recover a sample degraded during collection. The oxidation chain reaction must be halted immediately.

Mechanism of Stabilization
  • Acidification: Protonating the phenolic hydroxyl groups prevents the formation of the phenolate ion, which is the species most susceptible to oxidation.

  • Chelation (EDTA): Sequesters metal ions (Fe³⁺, Cu²⁺) that catalyze auto-oxidation.

  • Antioxidants (Metabisulfite): Acts as a sacrificial reducing agent, consuming dissolved oxygen before it reacts with the analytes.

Table 1: Matrix-Specific Collection & Stabilization Protocols
MatrixCollection VesselStabilization AdditivesStorage Conditions
Plasma K₂EDTA or Heparin tubes (Chilled)Critical: Add Sodium Metabisulfite (Na₂S₂O₅) to final conc. of 4 mM immediately after separation. Alt: Reduced Glutathione (GSH).Spin at 4°C within 30 min. Store at -80°C. Avoid freeze-thaw cycles.
Urine (24h) Amber polyethylene bottleAcidification: Add 6M HCl (approx. 10-15 mL per 24h) to maintain pH < 3.0 during collection.Refrigerate (4°C) during collection. Aliquot and freeze at -20°C.
Tissue Pre-weighed tubes (on dry ice)Homogenization Buffer: 0.1 M Perchloric Acid (HClO₄) + 0.1% Na₂S₂O₅ + 0.05% EDTA.Snap freeze in liquid nitrogen immediately. Store at -80°C.

Workflow A: Plasma Catecholamines (High Sensitivity)

Target: Free Catecholamines & Metanephrines (Low pg/mL range) Method: Mixed-Mode Weak Cation Exchange (WCX) SPE

Rationale

Plasma requires concentration.[2] Protein precipitation (PPT) dilutes the sample and leaves significant matrix effect (ion suppression). WCX SPE is the gold standard because:

  • Retention: At pH ~6-7, catecholamines are positively charged (amine protonated). They bind to the carboxylate groups on the WCX sorbent.

  • Interference Removal: Neutrals and acids (which don't bind) are washed away.

  • Elution: Acidic organic solvent neutralizes the sorbent (turning off the negative charge), releasing the analytes.

Protocol Steps
  • Sample Pre-treatment:

    • Thaw plasma at 4°C.

    • Mix 250 µL Plasma + 250 µL 50 mM Ammonium Acetate (pH 7.0) containing Internal Standards (d3-Metanephrines, d6-Catecholamines).

    • Note: Do not use acidic buffer here; pH must be > 5.5 for WCX binding.

  • SPE Loading (WCX 10-30 mg plate/cartridge):

    • Condition: 1 mL MeOH.

    • Equilibrate: 1 mL Water.

    • Load: Pre-treated sample (gravity or low vacuum).

  • Wash Steps (Critical for Matrix Removal):

    • Wash 1: 1 mL Ammonium Acetate (10 mM) . (Removes proteins/salts).

    • Wash 2: 1 mL Methanol .[3] (Removes hydrophobic neutrals/lipids).

    • Dry sorbent for 2 mins under high vacuum.

  • Elution:

    • Elute with 2 x 100 µL 5% Formic Acid in Acetonitrile/Methanol (50:50) .

    • Note: The acid disrupts the ionic interaction; organic solvent solubilizes the analytes.

  • Reconstitution:

    • Evaporate eluate under N₂ at 40°C.[4]

    • Reconstitute in 100 µL Mobile Phase A (e.g., 0.1% Formic Acid in Water).

PlasmaWorkflowPlasmaPlasma Sample(+ Metabisulfite)BufferMix 1:1 with50mM NH4OAc (pH 7)Plasma->BufferSPE_LoadLoad WCX SPE(Retains + charged amines)Buffer->SPE_Load pH > pKa of sorbentWashWash 1: AqueousWash 2: MethanolSPE_Load->Wash Remove InterferencesEluteElute:5% Formic Acid in ACNWash->Elute Disrupt Ionic BondLCMSLC-MS/MS Analysis(PFP or HILIC)Elute->LCMS

Figure 1: Mixed-Mode WCX SPE Workflow for Plasma. The pH switch is the critical control point.

Workflow B: Urine Catecholamines (Total Fraction)

Target: Total Catecholamines (Free + Conjugated) Method: Acid Hydrolysis + WCX SPE

Rationale

In urine, catecholamines and metanephrines exist primarily as sulfate or glucuronide conjugates.[1] Direct analysis only measures the "free" fraction (clinical relevance depends on disease, but "total" is often required). Acid hydrolysis is preferred over enzymatic hydrolysis for this specific panel because it is faster, cheaper, and these analytes are stable in acid (unlike steroids).

Protocol Steps
  • Hydrolysis:

    • Mix 500 µL Urine + 25 µL 6 M HCl .

    • Incubate: 95°C for 20-30 minutes.

    • Cool to room temperature immediately.

  • Neutralization (Crucial for SPE):

    • Add Internal Standards.[2][3][4]

    • Add 200 µL 0.5 M Ammonium Acetate .

    • Adjust pH to 6.5 - 7.5 using NaOH or NH₄OH.

    • Warning: If pH < 5, analytes won't bind to WCX. If pH > 9, catecholamines oxidize rapidly.

  • SPE Cleanup:

    • Follow the WCX SPE protocol described in Section 3 (Plasma).

    • Note: Urine is "dirtier" than plasma; ensure the wash steps are thorough.

UrineWorkflowUrineAcidified Urine(24h Collection)HydrolysisAcid Hydrolysis(pH < 1, 95°C, 30 min)Urine->Hydrolysis Cleave ConjugatesNeutralizeNeutralize to pH 7.0(Ammonium Acetate/NaOH)Hydrolysis->Neutralize Prepare for SPESPEWCX SPE CleanupNeutralize->SPELCMSLC-MS/MS AnalysisSPE->LCMS

Figure 2: Urine Hydrolysis and Extraction Workflow.[3][4][5][6] Neutralization is the step most prone to error.

LC-MS/MS Chromatographic Strategy[7][8][10]

Standard C18 columns often fail to retain Norepinephrine (highly polar). Two modern chemistries are superior:

Option A: Pentafluorophenyl (PFP)[4][5]
  • Mechanism: Pi-pi interactions and hydrogen bonding. Excellent for separating structural isomers (e.g., Epinephrine vs. Normetanephrine).

  • Mobile Phase: Water/Methanol with 0.1% Formic Acid.[3]

  • Pros: Robust, works with 100% aqueous initial conditions.

Option B: HILIC (Amide)[7]
  • Mechanism: Partitioning into a water-enriched layer on the surface.

  • Mobile Phase: Acetonitrile/Water with 10-20 mM Ammonium Formate (pH 3.0).

  • Pros: Highest sensitivity (high organic content boosts ESI ionization).

  • Cons: Long equilibration times; sensitive to sample diluent (must be high organic).

Troubleshooting & Self-Validation

IssueProbable CauseCorrective Action
Low Recovery (<50%) pH during SPE load was too low (< 5.5).Check pH of sample after adding buffer. Ensure it is neutral.
Oxidation (Brown eluate) pH during neutralization was too high (> 8.5).Use automated pH titration or careful addition of base. Keep samples on ice.
Peak Tailing Secondary interactions with silica silanols.Increase buffer strength (Ammonium Formate) in mobile phase. Use end-capped columns.
Signal Suppression Phospholipids breaking through SPE.Ensure the Methanol wash step in SPE is sufficient. Consider a specific phospholipid removal plate if using PPT.

References

  • Peaston, R. T., & Weinkove, C. (2004). Measurement of catecholamines and their metabolites. Annals of Clinical Biochemistry. Link

  • Waters Corporation. (2012). Rapid and Simultaneous Analysis of Plasma Catecholamines and Metanephrines Using Mixed-Mode SPE and Hydrophilic Interaction Chromatography (HILIC). Application Note. Link

  • Agilent Technologies. (2016). Plasma Catecholamines by LC/MS/MS.[2][4][7] Application Note 5991-6523EN. Link

  • Biotage. (2019). Extraction of urinary catecholamines and metanephrines using EVOLUTE® EXPRESS WCX.[8][9] Application Note. Link

  • Thermo Fisher Scientific. (2016). Determination and quantitation of catecholamines and metanephrines in urine with an efficient sample preparation and LC-MS/MS workflow. Technical Note 65131. Link

  • de Jong, W. H., et al. (2007). Plasma free metanephrine and normetanephrine measurement by LC-MS/MS: a comparison of two methods. Annals of Clinical Biochemistry. Link

  • Restek Corporation. (2020). Simultaneous Analysis of Catecholamines and Metanephrines in Urine by LC-MS/MS.[3][4][8][9] Application Note. Link

Application Notes and Protocols for the Use of 3-(3,4-Dimethoxyphenyl)propanoic acid-d10 in Neuroblastoma Biomarker Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Biomarkers in Neuroblastoma

Neuroblastoma, a solid tumor originating from neural crest cells, is the most prevalent extracranial solid tumor in children, accounting for approximately 15% of all childhood cancer fatalities.[1][2][3] The clinical course of neuroblastoma is remarkably heterogeneous, ranging from spontaneous regression to aggressive, metastatic disease with poor outcomes, even with intensive multimodal therapy.[3] This variability underscores the urgent need for robust biomarkers for early diagnosis, risk stratification, and monitoring treatment response.

A hallmark of neuroblastoma is the excessive production of catecholamines, such as dopamine and norepinephrine, by tumor cells.[4][5] This dysregulated synthesis leads to elevated levels of their metabolites in urine and plasma, which serve as crucial tumor biomarkers.[3][4][5] The most established urinary biomarkers for neuroblastoma are homovanillic acid (HVA) and vanillylmandelic acid (VMA).[5][6] Accurate quantification of these metabolites is paramount for clinical decision-making. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity and specificity.[6][7]

This application note provides a comprehensive guide to the use of 3-(3,4-Dimethoxyphenyl)propanoic acid-d10 as an internal standard in LC-MS/MS-based biomarker studies for neuroblastoma. While not an endogenous biomarker itself, this stable isotope-labeled compound is structurally analogous to HVA and is instrumental in achieving accurate and reproducible quantification of this key neuroblastoma marker.

The Principle of Stable Isotope Dilution Mass Spectrometry: Ensuring Analytical Precision

The complexity of biological matrices like urine and plasma can significantly impact the accuracy of LC-MS/MS measurements.[8][9] Matrix effects, such as ion suppression or enhancement, and variations in sample preparation and instrument response can all introduce variability.[8][9] To compensate for these potential sources of error, a stable isotope-labeled internal standard is employed.[8][9][10]

3-(3,4-Dimethoxyphenyl)propanoic acid-d10 is an ideal internal standard for the quantification of HVA for several reasons:

  • Chemical and Physical Similarity: It is chemically identical to its unlabeled counterpart, HVA, but with a higher mass due to the replacement of hydrogen atoms with deuterium.[8][9] This ensures that it behaves virtually identically to the analyte of interest during sample extraction, chromatographic separation, and ionization.[8]

  • Mass Distinguishability: The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

  • Correction for Variability: By adding a known amount of the deuterated standard to each sample at the beginning of the workflow, any sample loss or variation in instrument response will affect both the analyte and the internal standard proportionally. The ratio of the analyte signal to the internal standard signal is then used for quantification, effectively normalizing the results and enhancing accuracy and reproducibility.[8][9]

The use of deuterated standards is a cornerstone of reliable quantitative analysis in clinical and research laboratories, enabling consistent results across different analytical runs and even between different laboratories.[8]

Biochemical Pathway of Catecholamine Metabolism

The following diagram illustrates the metabolic pathway leading to the production of HVA, the target analyte for which 3-(3,4-Dimethoxyphenyl)propanoic acid-d10 serves as an internal standard.

Catecholamine_Metabolism Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Tyrosine Hydroxylase Dopamine Dopamine DOPA->Dopamine DOPA Decarboxylase 3_MT 3-Methoxytyramine (3-MT) Dopamine->3_MT COMT HVA Homovanillic Acid (HVA) 3_MT->HVA MAO

Caption: Simplified metabolic pathway of dopamine to Homovanillic Acid (HVA).

Experimental Protocol: Quantification of HVA in Urine

This protocol outlines a robust method for the quantification of HVA in human urine using 3-(3,4-Dimethoxyphenyl)propanoic acid-d10 as an internal standard with LC-MS/MS.

Materials and Reagents
  • 3-(3,4-Dimethoxyphenyl)propanoic acid-d10 (Internal Standard)

  • Homovanillic Acid (HVA) analytical standard

  • LC-MS/MS grade methanol, acetonitrile, and water

  • Formic acid

  • Ammonium acetate

  • Human urine samples (patient and control)

  • Solid Phase Extraction (SPE) cartridges (e.g., weak anion exchange)

Preparation of Standards and Solutions
  • HVA Stock Solution (1 mg/mL): Accurately weigh and dissolve HVA in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 3-(3,4-Dimethoxyphenyl)propanoic acid-d10 in methanol.

  • Working Calibration Standards: Prepare a series of calibration standards by serially diluting the HVA stock solution in a surrogate matrix (e.g., charcoal-stripped urine or a synthetic urine matrix) to cover the expected clinical range.

  • Internal Standard Working Solution (1 µg/mL): Dilute the internal standard stock solution in methanol.

Sample Preparation (Solid Phase Extraction)

The goal of sample preparation is to extract the analyte and internal standard from the complex urine matrix while removing interfering substances.[11][12]

  • Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge at 4000 x g for 10 minutes to pellet any particulate matter.

  • Spiking with Internal Standard: To a 200 µL aliquot of urine supernatant, add 10 µL of the 1 µg/mL internal standard working solution.

  • Dilution and pH Adjustment: Add 600 µL of 250 mM ammonium acetate solution to the sample.[13] Adjust the pH as necessary for optimal binding to the SPE cartridge.

  • SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.

  • Sample Loading: Load the prepared sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge to remove unbound interfering compounds. A typical wash may consist of 1 mL of water followed by 1 mL of a methanol:acetonitrile mixture (e.g., 60:40).[13]

  • Elution: Elute the analyte and internal standard from the cartridge with an appropriate solvent. For HVA, an acidic elution solvent is effective, such as 200 µL of 5% formic acid in a water:methanol (95:5) solution.[13]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial LC mobile phase.

LC-MS/MS Analysis

The following is a representative set of LC-MS/MS parameters. These should be optimized for the specific instrument being used.

Parameter Setting
LC Column C18 or similar reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient Optimized to separate HVA from other matrix components
Injection Volume 5 µL
Ionization Mode Heated Electrospray Ionization (HESI), Negative Ion Mode
MS/MS Mode Selected Reaction Monitoring (SRM)
SRM Transitions See table below

SRM Transitions for HVA and Internal Standard

Compound Precursor Ion (m/z) Product Ion (m/z)
Homovanillic Acid (HVA)181.1137.1
3-(3,4-Dimethoxyphenyl)propanoic acid-d10191.1147.1

Note: The exact m/z values for the deuterated standard will depend on the specific labeling pattern.

Data Analysis and Quantification
  • Peak Integration: Integrate the chromatographic peaks for both HVA and the internal standard.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the HVA peak area to the internal standard peak area against the known concentrations of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.

  • Quantification of Unknowns: Determine the concentration of HVA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow Visualization

The following diagram provides a visual overview of the analytical workflow.

Biomarker_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis & Quantification Urine_Sample Urine Sample Collection Spike_IS Spike with 3-(3,4-Dimethoxyphenyl)propanoic acid-d10 Urine_Sample->Spike_IS SPE Solid Phase Extraction (SPE) Spike_IS->SPE Elute Elution SPE->Elute Reconstitute Evaporation & Reconstitution Elute->Reconstitute LC_MSMS LC-MS/MS Analysis (SRM) Reconstitute->LC_MSMS Data_Processing Peak Integration & Ratio Calculation LC_MSMS->Data_Processing Quantification Quantification via Calibration Curve Data_Processing->Quantification

Caption: Overview of the analytical workflow for HVA quantification.

Assay Validation and Quality Control

For clinical and research applications, the analytical method must be validated to ensure its performance characteristics are acceptable for the intended purpose.[14][15] Key validation parameters include:

  • Selectivity and Specificity: The ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample.[14][16]

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentrations.[15]

  • Calibration Curve: Assessing the linearity, range, and goodness of fit of the calibration curve.

  • Matrix Effects: Evaluating the impact of the biological matrix on the ionization of the analyte and internal standard.[16]

  • Stability: Assessing the stability of the analyte in the biological matrix under different storage and handling conditions.[14]

Conclusion

The accurate quantification of catecholamine metabolites is essential for the diagnosis and management of neuroblastoma. The use of a stable isotope-labeled internal standard, such as 3-(3,4-Dimethoxyphenyl)propanoic acid-d10, is a critical component of a robust and reliable LC-MS/MS method for the analysis of homovanillic acid. By compensating for matrix effects and other sources of analytical variability, this internal standard ensures the generation of high-quality data, which is fundamental for both clinical diagnostics and advancing our understanding of neuroblastoma pathobiology.

References

  • Verly, I. R. N., Leen, R., Meinsma, J. R., et al. (2019). Catecholamine excretion profiles identify clinical subgroups of neuroblastoma patients. European Journal of Cancer, 111, 21-29.
  • Cama, A., De Preter, K., et al. (2022). Untargeted LC-HRMS Based-Plasma Metabolomics Reveals 3-O-Methyldopa as a New Biomarker of Poor Prognosis in High-Risk Neuroblastoma. Cancers, 14(12), 2871.
  • Peitzsch, M., et al. (2022). Biochemical Diagnosis of Catecholamine-Producing Tumors of Childhood: Neuroblastoma, Pheochromocytoma and Paraganglioma. Frontiers in Endocrinology, 13.
  • Peitzsch, M., et al. (2022). Biochemical Diagnosis of Catecholamine-Producing Tumors of Childhood: Neuroblastoma, Pheochromocytoma and Paraganglioma. Frontiers in Endocrinology, 13.
  • Verly, I. R. N., et al. (2023). Optimising urinary catecholamine metabolite diagnostics for neuroblastoma. European Journal of Cancer, 182, 112-121.
  • ResolveMass Laboratories Inc. (2025).
  • CIRS. (n.d.). Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements.
  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Restek Corporation. (2020). Simultaneous Analysis of Catecholamines and Metanephrines in Urine by LC-MS/MS.
  • GlobalRPH. (2023).
  • MSACL. (n.d.). Simultaneous Quantification of Plasma 3-Methoxytyramine, Metanephrine and Normetanephrine by Ultraperformance LC-MSMS.
  • Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology.
  • U.S. Food and Drug Administration. (2018).
  • Thermo Fisher Scientific. (n.d.). Determination and quantitation of catecholamines and metanephrines in urine with an efficient sample preparation and LC-MS/MS workflow for clinical research use.
  • Agilent Technologies. (2016).
  • Shimadzu. (n.d.). A simple analysis of catecholamines in cell medium by LC/MS/MS using an ion-pairing reagent added to final extracts.
  • Thermo Fisher Scientific. (n.d.). A guide to implementing targeted and standardized clinical metabolomics using stable isotope-labeled standards and triple quadrupole mass spectrometry.
  • AAPS. (2024).
  • PMC. (n.d.).
  • Creative Proteomics. (n.d.). Metabolomics Sample Pre-Processing and Development.
  • Fan, T. W.-M., & Lane, A. N. (2011).
  • BioAgilytix. (2025).
  • McGill University. (n.d.).
  • Charles River Laboratories. (2025).
  • CURE Media Group. (2024). Researchers Discover New Biomarker for Neuroblastoma.
  • Springer Nature Experiments. (n.d.). Sample Preparation and Reporting Standards for Metabolomics of Adherent Mammalian Cells.
  • Asai, A., et al. (2021). Identification of novel neuroblastoma biomarkers in urine samples. Scientific Reports, 11(1), 4158.
  • UCSF. (2024).
  • Al-Shamaa, Z., et al. (2022). Biomarkers in Neuroblastoma: An Insight into Their Potential Diagnostic and Prognostic Utilities. Current Treatment Options in Oncology, 23(10), 1339-1360.
  • MDPI. (2025).

Sources

internal standard for clinical diagnostic mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Internal Standard Strategies for Quantitative Clinical Mass Spectrometry

Introduction: The Silent Variable in Clinical MS

In clinical diagnostics, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for specificity. However, the technique suffers from a critical vulnerability: Matrix Effects (ME) . Unlike colorimetric assays, MS ionization is a competitive process. Endogenous phospholipids, salts, and proteins in patient serum can suppress or enhance the ionization of your target analyte, leading to quantitative errors of >50% even if chromatography looks perfect.

The Internal Standard (IS) is not merely a "reference point"; it is the primary compensatory mechanism for the entire analytical chain. A properly selected and equilibrated IS corrects for:

  • Extraction Recovery: Variations in pipetting and solid-phase extraction (SPE) efficiency.

  • Matrix Effects: Ionization suppression/enhancement in the source.[1]

  • Instrument Drift: Fluctuations in injection volume and detector sensitivity.

This guide details the selection, implementation, and validation of internal standards to ensure data integrity in clinical workflows.

Strategic Selection: The Hierarchy of Accuracy

Not all internal standards are created equal.[2][3][4][5] The goal is "chemical mirroring"—the IS must behave exactly like the analyte during extraction and ionization.

The Hierarchy of Internal Standards
RankTypeDescriptionProsCons
1 Stable Isotope Labeled (SIL) -

Analyte labeled with Carbon-13 or Nitrogen-15.[3][4][5][6][7][8][9][10][11][12][13][14]Perfect Co-elution: No retention time shift. Identical ionization physics.High cost. Synthesis can be complex.
2 Stable Isotope Labeled (SIL) - Deuterium (

)
Analyte labeled with Hydrogen-2.[6]Widely available; cost-effective.Isotope Effect: C-D bonds are shorter/stronger than C-H, reducing lipophilicity. Can cause slight retention time shifts (separation from analyte), risking uncompensated matrix effects.[8]
3 Structural Analog Chemically similar but distinct molecule (e.g., Nortriptyline for Amitriptyline).Cheap; no isotopic scrambling issues.High Risk: Different retention time means it experiences different matrix suppression than the analyte.
The Deuterium Isotope Effect

While deuterated standards are common, they pose a risk in high-throughput RPLC (Reversed-Phase Liquid Chromatography). Deuterated compounds are slightly less lipophilic than their protiated counterparts, causing them to elute earlier.

  • Risk: If the matrix suppression zone (e.g., phospholipids) elutes slightly before the analyte, the deuterated IS might sit right in the suppression zone while the analyte elutes after it. The IS is suppressed, the analyte is not, and the calculated result is falsely elevated.

  • Mitigation: Use

    
     or 
    
    
    
    whenever possible. If using Deuterium, ensure
    
    
    or higher labeling to prevent "cross-talk" (overlap with natural isotopes) but validate that retention time shifts are
    
    
    min.
Visual Logic: IS Selection Decision Tree

IS_Selection Start Start: Select Internal Standard IsSILAvailable Is Stable Isotope Labeled (SIL) Standard Available? Start->IsSILAvailable Check13C Is 13C or 15N labeled? IsSILAvailable->Check13C Yes SelectAnalog CHOICE C: Structural Analog (High Validation Burden) IsSILAvailable->SelectAnalog No CheckD Is Deuterated (D) labeled? Check13C->CheckD No Select13C CHOICE A: 13C/15N SIL (Gold Standard) Perfect Co-elution Check13C->Select13C Yes CheckExchange Are labels on exchangeable protons (OH, NH, SH)? CheckD->CheckExchange RejectD REJECT: Scrambling Risk CheckExchange->RejectD Yes AcceptD CHOICE B: Deuterated SIL Monitor RT Shift CheckExchange->AcceptD No

Caption: Decision logic for selecting the most appropriate Internal Standard to minimize matrix effects and scrambling risks.

Experimental Protocol: The Equilibration Criticality

The most common failure mode in clinical MS is insufficient equilibration . If you add the IS and immediately precipitate proteins, the IS stays in the solvent while the analyte remains bound to serum proteins (e.g., Albumin, SHBG). This results in different extraction efficiencies.

Protocol: Serum Analyte Extraction (Generic Small Molecule)

Reagents:

  • IS Working Solution: Prepared in 50:50 Methanol:Water (or matrix-appropriate buffer). Do not prepare in 100% strong organic solvent, as this precipitates proteins immediately.

  • Extraction Solvent: Acetonitrile or Methanol containing 0.1% Formic Acid.

Step-by-Step Methodology:

  • Sample Aliquoting: Transfer

    
     of patient serum into a 96-well plate or microcentrifuge tube.
    
  • IS Addition (The Critical Step):

    • Add

      
       of IS Working Solution .
      
    • Note: The volume of IS should be

      
       of the sample volume to avoid premature protein precipitation.
      
  • Equilibration (Mandatory):

    • Vortex gently for 10 seconds.

    • Incubate at room temperature for 5–10 minutes .

    • Why? This allows the IS to bind to serum proteins and equilibrate with the endogenous analyte. Upon extraction, the IS will now be released at the same rate as the analyte.

  • Protein Precipitation:

    • Add

      
       of Extraction Solvent (cold).
      
    • Vortex vigorously for 2 minutes (disrupts protein-drug binding).

  • Centrifugation: Spin at

    
     for 10 minutes.
    
  • Supernatant Transfer: Transfer supernatant to a clean plate.

  • Dry Down & Reconstitute: Evaporate under Nitrogen and reconstitute in Mobile Phase A (initial conditions).

Workflow Visualization

Sample_Prep Serum Patient Serum (Analyte Bound to Protein) AddIS Add IS (Aqueous/Low Organic) Serum->AddIS Equilibrate EQUILIBRATION (5-10 mins) IS binds to Protein AddIS->Equilibrate Critical Step Precipitate Add Organic Solvent (Precipitation) Equilibrate->Precipitate Centrifuge Centrifuge & Extract Precipitate->Centrifuge Analysis LC-MS/MS Injection Centrifuge->Analysis

Caption: Workflow highlighting the equilibration step essential for ensuring the IS tracks the analyte through protein binding release.

Validation: Self-Validating Systems

To ensure the IS is actually working, you must validate it using the Matuszewski Method (Matrix Factor Assessment).

The Matrix Factor (MF) Experiment

Prepare three sets of samples at Low and High QC concentrations:

  • Set A (Neat): Analyte + IS in clean mobile phase.

  • Set B (Post-Extraction Spike): Extract blank matrix, then add Analyte + IS.

  • Set C (Pre-Extraction Spike): Add Analyte + IS to matrix, then extract (Standard Protocol).

Calculations:

  • Matrix Factor (MF): Measures ionization suppression.

    
    
    
  • IS-Normalized MF: The ultimate truth.

    
    
    

Acceptance Criteria:

  • The IS-Normalized MF should be close to 1.0 (typically 0.85 – 1.15).

  • The CV (Coefficient of Variation) of the IS-Normalized MF calculated from 6 different lots of bio-matrix (including lipemic/hemolyzed) must be <15% .[11]

Ongoing Monitoring (The "Carrier Effect")

In routine clinical runs, monitor the absolute peak area of the IS.

  • Plot IS Area on a Levy-Jennings chart.

  • Drastic Drop (>50%): Indicates severe matrix suppression or extraction failure (e.g., clogged SPE tip).

  • Drastic Rise: Indicates double-spiking or evaporation of the reconstitution solvent.

Troubleshooting Common Pitfalls

Cross-Talk (Interference)

If the IS has a similar mass to the analyte (e.g., only 1 or 2 Da difference), natural isotopic abundance of the analyte may contribute to the IS signal, or vice versa.

  • Rule: The mass difference (

    
    ) should be at least 3 Da  (preferably 4–5 Da) to avoid overlap with natural 
    
    
    
    isotopes.
  • Test: Inject a high concentration of unlabeled analyte (without IS). Monitor the IS channel. If a peak appears, you have cross-talk.

Deuterium Scrambling

Deuterium on exchangeable positions (hydroxyl -OH, amine -NH, thiol -SH) can swap with Hydrogen in the mobile phase.

  • Symptom: Loss of IS signal intensity and appearance of "mixed" mass peaks.

  • Solution: Only use IS where the label is on the carbon backbone or a non-exchangeable ring system.

References

  • US Food and Drug Administration (FDA). (2018).[5][13][15][16] Bioanalytical Method Validation: Guidance for Industry. [Link][5]

  • Clinical and Laboratory Standards Institute (CLSI). (2014).[9] C62-A: Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline. [Link][9]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[5] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030.[5] [Link]

  • Wang, S., et al. (2007). The use of stable isotope-labeled internal standards in quantitative LC-MS/MS analysis of drugs in biological fluids.[4] Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Application Note: Precision Quantitation of Urinary Homovanillic Acid (HVA) via Stable Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Homovanillic Acid (HVA) is the primary terminal metabolite of dopamine. Its quantification in urine is a critical biomarker for diagnosing catecholamine-secreting tumors (neuroblastoma, pheochromocytoma) and monitoring disorders of dopamine metabolism.[1]

Historically, HVA was analyzed via HPLC with Electrochemical Detection (HPLC-ECD), a method prone to interference from dietary components and lengthy run times. This guide details a Stable Isotope Dilution LC-MS/MS protocol using Deuterated HVA (HVA-d5) . This approach utilizes a "dilute-and-shoot" workflow to minimize sample preparation time while maximizing throughput, specificity, and quantitative accuracy.[2]

Scientific Background & Mechanism[2]

The Metabolic Context

HVA is produced via the breakdown of dopamine by Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT). In neuroblastoma, the dysregulated synthesis of catecholamines leads to elevated urinary excretion of HVA and Vanillylmandelic Acid (VMA).[3][4][5][6]

The Role of Deuterated Internal Standards (HVA-d5)

Urine is a complex matrix containing salts, urea, and thousands of metabolites that can suppress ionization in the Mass Spectrometer source (Matrix Effect).

  • Why HVA-d5? A pentadeuterated standard (

    
    ) is preferred over 
    
    
    
    or
    
    
    to avoid isotopic overlap with the natural M+2 abundance of endogenous HVA at high concentrations.
  • Mechanism: HVA-d5 co-elutes with endogenous HVA. Because it experiences the exact same ionization suppression or enhancement as the analyte, the ratio of their peak areas remains constant, enabling precise quantitation despite matrix variability.

Pathway Diagram

The following diagram illustrates the metabolic origin of HVA and the analytical intervention point.

HVA_Pathway Dopamine Dopamine MAO Enzyme: MAO/COMT Dopamine->MAO HVA_Endo Endogenous HVA (Analyte) MAO->HVA_Endo MassSpec LC-MS/MS Detection (ESI Negative) HVA_Endo->MassSpec Co-Elution HVA_d5 Deuterated HVA-d5 (Internal Standard) HVA_d5->MassSpec Spiked into Sample

Figure 1: Dopamine metabolism leading to HVA, showing the introduction of the Internal Standard (IS) for co-elution and detection.

Experimental Protocol

Reagents and Materials
  • Analyte Standard: Homovanillic Acid (Sigma/Cerilliant).

  • Internal Standard: Homovanillic Acid-d5 (HVA-d5).[7][8]

  • Matrix: Drug-free human urine (for calibration curve generation).

  • Solvents: LC-MS grade Methanol (MeOH), Water, and Formic Acid.[9]

  • Column: Pentafluorophenyl (PFP) column (e.g., Agilent Pursuit PFP or Waters HSS T3), 2.1 x 100 mm, 3 µm. Note: PFP phases offer superior selectivity for phenolic acids compared to standard C18.

Sample Preparation: "Dilute-and-Shoot"

This method avoids time-consuming Solid Phase Extraction (SPE), relying instead on the high specificity of MS/MS.

  • Thaw: Thaw urine samples at room temperature and vortex for 10 seconds.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes to remove particulates.

  • IS Addition: Transfer 50 µL of urine supernatant into a 96-well plate or autosampler vial.

  • Dilution: Add 450 µL of Internal Standard Solution (HVA-d5 at 1,000 ng/mL in 0.2% Formic Acid/Water).

    • Dilution Factor: 1:10.[9]

  • Mix: Vortex plate/vials for 30 seconds.

  • Inject: Inject 5-10 µL onto the LC-MS/MS system.

LC-MS/MS Conditions

Chromatography (LC):

  • Mobile Phase A: 0.2% Formic Acid in Water.[9]

  • Mobile Phase B: Methanol.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to divert salts)

    • 1-5 min: Ramp to 90% B

    • 5-6 min: Hold 90% B (Wash)

    • 6.1 min: Re-equilibrate at 5% B

Mass Spectrometry (MS):

  • Source: Electrospray Ionization (ESI), Negative Mode .[10]

  • Rationale: HVA is an acidic molecule (carboxylic acid + phenol); it ionizes most efficiently as

    
    .
    

MRM Transitions Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Type
HVA (Quant) 181.1 137.1 15Quantifier
HVA (Qual)181.1122.125Qualifier
HVA-d5 (IS) 186.1 142.1 15Internal Std

Note: The transition 181


 137 corresponds to the loss of 

(44 Da), a characteristic fragmentation for carboxylic acids.

Workflow Visualization

The following diagram outlines the logical flow of the "Dilute-and-Shoot" procedure, ensuring high throughput and reproducibility.

Workflow Sample Patient Urine (50 µL) Mix Dilution (1:10) & Vortex Sample->Mix IS_Sol IS Solution (HVA-d5 in 0.2% FA) IS_Sol->Mix Centrifuge Centrifuge (Remove Particulates) Mix->Centrifuge LC LC Separation (PFP Column) Centrifuge->LC MS MS/MS Detection (MRM 181->137) LC->MS Data Quantitation (Area Ratio) MS->Data

Figure 2: Step-by-step "Dilute-and-Shoot" analytical workflow.

Data Analysis & Validation Standards

Calculation

Quantification must be performed using the Area Ratio method to negate matrix effects.



Concentration is derived from a linear regression calibration curve (weighted


) of Area Ratio vs. Concentration.
Validation Criteria (Clinical Standard)

To ensure the method is "field-proven," the following performance metrics should be met:

ParameterAcceptance CriteriaNotes
Linearity

Range: 0.5 – 100 mg/L
Precision (CV) < 15%Intra- and Inter-day
Accuracy 85% – 115%Spiked recovery
Matrix Effect 90% – 110%Corrected by IS
Retention Time

min
Relative to IS
Normalization

For spot urine samples (random collection), HVA concentration must be normalized to Creatinine to account for urine dilution.

  • Reported Unit: mg HVA / g Creatinine.[11]

Troubleshooting & Expert Insights

  • Isobaric Interferences:

    • Issue: VMA (Vanillylmandelic Acid) and HVA are often analyzed together.[2][3][9][12][13] VMA is more polar and elutes earlier.

    • Solution: Ensure baseline separation between VMA and HVA. While their masses differ (VMA 198 vs HVA 182), in-source fragmentation of VMA can sometimes produce crosstalk. The PFP column provides superior selectivity over C18 for these aromatic acids.

  • pH Sensitivity:

    • Issue: HVA is a weak acid.

    • Solution: Maintain the mobile phase pH < 3.0 (using Formic Acid) to keep HVA protonated during chromatography, ensuring sharp peaks and consistent retention.

  • Ion Suppression:

    • Observation: Significant signal drop at the void volume (0.5 - 1.0 min) due to salts.

    • Fix: Divert the LC flow to waste for the first 1.0 minute. Do not elute HVA in the void volume; adjust the gradient to retain HVA until >1.5 minutes.

References

  • Frank, E., et al. (2017).[5] "Simple dilute-and-shoot method for urinary vanillylmandelic acid and homovanillic acid by liquid chromatography tandem mass spectrometry." Clinica Chimica Acta.

  • 07 June 2021, MDPI. "Application of an LC–MS/MS Method for the Simultaneous Quantification of Homovanillic Acid and Vanillylmandelic Acid for the Diagnosis and Follow-Up of Neuroblastoma in 357 Patients." Diagnostics.

  • Mayo Clinic Laboratories. "Homovanillic Acid (HVA), Random, Urine - Clinical Information."

  • Thermo Fisher Scientific. "Sample Preparation Strategies: Dilute-and-Shoot for Toxicology."

  • Waters Corporation. "A Simple Dilute and Shoot Method for the UPLC-MS/MS analysis of Pain Management Drugs."

Sources

Topic: The Strategic Use of 3-(3,4-Dimethoxyphenyl)propanoic acid-d10 for Robust Pharmacokinetic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

In quantitative bioanalysis, particularly within pharmacokinetic (PK) studies, achieving the highest degree of accuracy and precision is paramount. The inherent variability of biological matrices and analytical processes poses a significant challenge to reliable drug quantification. This application note presents a comprehensive guide to the use of 3-(3,4-Dimethoxyphenyl)propanoic acid-d10 (DMPPA-d10) as a stable isotope-labeled internal standard (SIL-IS) for the pharmacokinetic analysis of its non-labeled counterpart, 3-(3,4-Dimethoxyphenyl)propanoic acid (DMPPA). We delve into the core principles of isotope dilution mass spectrometry (IDMS), provide detailed, validated protocols for plasma sample preparation via protein precipitation (PPT) and solid-phase extraction (SPE), and outline a robust LC-MS/MS methodology. This guide is designed to equip researchers with the technical knowledge and practical steps required to implement a scientifically sound and regulatory-compliant bioanalytical workflow.

The Imperative for an Ideal Internal Standard in Pharmacokinetics

The fundamental goal of a pharmacokinetic study is to understand how a substance is absorbed, distributed, metabolized, and excreted (ADME) by a living organism. The reliability of these studies hinges on the bioanalytical method's ability to produce accurate and reproducible data.[1][2] However, the journey from sample collection to final concentration value is fraught with potential sources of error, including:

  • Matrix Effects: Co-eluting endogenous components in biological fluids like plasma can enhance or suppress the ionization of the target analyte in the mass spectrometer source, leading to inaccurate measurements.[3][4]

  • Extraction Inconsistency: The efficiency of analyte recovery during sample preparation can vary between samples, leading to significant precision issues.[5][6]

  • Instrumental Variability: Minor fluctuations in injection volume, mobile phase composition, or mass spectrometer sensitivity over an analytical run can introduce drift and affect reproducibility.[3][7]

An internal standard (IS) is added to every sample, calibrator, and quality control (QC) at a constant concentration to correct for these variations.[8][9] The "gold standard" for an IS is a stable isotope-labeled version of the analyte.[4][5] A SIL-IS is chemically and physically almost identical to the analyte, ensuring it co-elutes chromatographically and behaves similarly during extraction and ionization.[3][8][10] Consequently, any analytical variability that affects the analyte will affect the SIL-IS to the same degree, keeping the ratio of their signals constant and leading to highly accurate and precise quantification.[5][6]

dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} endot Caption: The role of a SIL-IS in mitigating analytical variability.

Physicochemical Profile: DMPPA vs. DMPPA-d10

3-(3,4-Dimethoxyphenyl)propanoic acid is an orally active short-chain fatty acid.[11][12] Its deuterated analog, DMPPA-d10, is an ideal internal standard due to its identical chemical structure and sufficient mass shift (+10 Da) to prevent isotopic crosstalk in the mass spectrometer.

Property3-(3,4-Dimethoxyphenyl)propanoic acid (DMPPA)3-(3,4-Dimethoxyphenyl)propanoic acid-d10 (DMPPA-d10)
CAS Number 2107-70-2[13]Not available
Molecular Formula C₁₁H₁₄O₄[11][13]C₁₁H₄D₁₀O₄
Molecular Weight 210.23 g/mol [11]220.30 g/mol
Appearance Solid, crystalline powder[11][14]Solid
Melting Point 96-97 °CNot available
Synonyms 3,4-Dimethoxyhydrocinnamic acid[13]3,4-Dimethoxyhydrocinnamic acid-d10

Bioanalytical Method Validation: A Regulatory Imperative

Before analyzing study samples, the bioanalytical method must be rigorously validated to ensure it is fit for purpose.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide clear guidelines for this process.[15][16] A full validation should demonstrate the method's performance in terms of:

  • Accuracy: Closeness of measured values to the true value.

  • Precision: Repeatability and intermediate precision of measurements.

  • Selectivity: Ability to differentiate and quantify the analyte in the presence of other components.

  • Sensitivity: The Lower Limit of Quantification (LLOQ) must be adequate for the study.

  • Matrix Effect: Assessment of the suppressive or enhancing effects of the biological matrix.

  • Recovery: The extraction efficiency of the analyte and internal standard.

  • Stability: Analyte stability in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top).

Experimental Protocols for Pharmacokinetic Analysis

This section provides detailed, step-by-step protocols for quantifying DMPPA in plasma using DMPPA-d10 as the internal standard.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~10 mg of DMPPA and DMPPA-d10 into separate 10 mL volumetric flasks.

    • Dissolve in methanol and bring to volume. Store at -20°C or -80°C.[12]

  • Working Standard Solutions (for Calibration Curve):

    • Perform serial dilutions of the DMPPA stock solution with 50:50 methanol:water to prepare a series of working standard solutions. These will be used to spike blank plasma for the calibration curve.

  • Internal Standard (IS) Working Solution (e.g., 1 µg/mL):

    • Dilute the DMPPA-d10 stock solution with 50:50 methanol:water to a final concentration that yields a robust signal in the LC-MS/MS system. This concentration should be consistent across all samples.

Plasma Sample Preparation

The choice of sample preparation technique depends on the required cleanliness of the extract and the desired throughput. Protein precipitation is fast and simple, while solid-phase extraction provides a cleaner sample, reducing potential matrix effects.[17][18]

Protocol A: Protein Precipitation (PPT) with Acetonitrile

This method is rapid and effective for removing the majority of plasma proteins.[17][19] Acetonitrile is a highly efficient precipitating agent.[20]

  • Aliquot Samples: Pipette 100 µL of plasma (blank, calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Spike Internal Standard: Add 10 µL of the IS Working Solution (DMPPA-d10) to every tube. This step is critical and should be performed at the very beginning to ensure the IS experiences all subsequent process variations alongside the analyte.[7]

  • Precipitate Proteins: Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma is common).[21]

  • Mix: Vortex vigorously for 30-60 seconds to ensure complete protein denaturation.[19]

  • Centrifuge: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[19]

  • Collect Supernatant: Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate & Reconstitute (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of mobile phase A to concentrate the sample and ensure compatibility with the LC system.

  • Inject: The sample is now ready for LC-MS/MS analysis.

dot graph TD { graph [splines=ortho, nodesep=0.4, ranksep=0.8]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12];

} endot Caption: Workflow for Protein Precipitation (PPT) sample preparation.

Protocol B: Solid-Phase Extraction (SPE)

SPE is a more selective technique that yields cleaner extracts by retaining the analyte on a solid sorbent while matrix interferences are washed away.[18][22]

  • Pre-treat Sample: Pipette 100 µL of plasma into a tube. Add 10 µL of the IS Working Solution (DMPPA-d10). Add 200 µL of 2% phosphoric acid in water to acidify the sample, ensuring the carboxylic acid group of DMPPA is protonated for optimal retention on a reversed-phase sorbent.

  • Condition Cartridge: Using a mixed-mode or reversed-phase SPE cartridge (e.g., C18), pass 1 mL of methanol through the cartridge to wet the sorbent.

  • Equilibrate Cartridge: Pass 1 mL of water through the cartridge to prepare the sorbent for the aqueous sample. Do not let the sorbent bed go dry.[23]

  • Load Sample: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 0.5-1 mL/min).[23]

  • Wash: Pass 1 mL of 5% methanol in water through the cartridge to wash away polar, interfering components.[22]

  • Elute: Elute the analyte (DMPPA) and internal standard (DMPPA-d10) with 1 mL of methanol or acetonitrile into a clean collection tube.[22]

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen. Reconstitute the residue in 100 µL of mobile phase A.

  • Inject: The sample is now ready for LC-MS/MS analysis.

SPE_Workflow

LC-MS/MS Instrumentation and Analysis

The following parameters serve as a starting point and must be optimized for the specific instrumentation used. Analysis is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.

LC ParameterRecommended Setting
Column C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 0-0.5 min (10% B), 0.5-3.0 min (10-95% B), 3.0-4.0 min (95% B), 4.1-5.0 min (10% B)
MS/MS ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Capillary Voltage -3.5 kV to -4.5 kV
Source Temperature 400-500 °C
Gas Flow (Nebulizer) Instrument Dependent
Collision Gas Argon
MRM Transitions See table below

The negative ion mode is chosen because the carboxylic acid group readily deprotonates to form [M-H]⁻.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
DMPPA 209.1165.1Optimized (e.g., -15 to -25)
DMPPA-d10 219.1175.1Optimized (e.g., -15 to -25)
Note: The product ion likely corresponds to the loss of CO₂ (44 Da) from the precursor ion. These values must be empirically determined and optimized by infusing the pure compounds into the mass spectrometer.

Conclusion

The use of a stable isotope-labeled internal standard, such as 3-(3,4-Dimethoxyphenyl)propanoic acid-d10, is an indispensable strategy for developing robust and reliable bioanalytical methods for pharmacokinetic studies.[4][5] By effectively compensating for nearly all sources of analytical variability, DMPPA-d10 ensures the generation of high-quality, defensible data that can be trusted for critical decision-making in drug development.[5] The protocols outlined in this guide provide a comprehensive framework for the successful implementation of this gold-standard approach in a research or regulated laboratory setting.

References

  • BenchChem. (2025).
  • U.S. Department of Health and Human Services, Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. FDA.
  • ResolveMass Laboratories Inc. (2025).
  • KCAS. (2025).
  • AptoChem. (2008). Deuterated internal standards and bioanalysis. AptoChem.
  • BenchChem. (2025). Introduction to deuterated internal standards in mass spectrometry. BenchChem.
  • Technology Networks. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available.
  • Thermo Fisher Scientific.
  • U.S. Department of Health and Human Services, Food and Drug Administration. (2018).
  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass.
  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.
  • Phenomenex. (2015).
  • Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research Inc.
  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass.
  • DataApex. MS parameters for LC-MS analysis.
  • Norlab.
  • Begum, S., & Shaik, M. V. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • Agilent Technologies. (n.d.).
  • CymitQuimica. 3-(3,4-Dimethoxyphenyl)propanoic acid. CymitQuimica.
  • Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions.
  • ALWSCI. (2025). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. ALWSCI.
  • Thermo Fisher Scientific. Solid Phase Extraction Guide. Thermo Fisher Scientific.
  • Amerigo Scientific. Stable Isotope-labeled Standards. Amerigo Scientific.
  • Phenomenex. The Complete Guide to Solid Phase Extraction (SPE). Phenomenex.
  • MedChemExpress. 3-(3,4-Dimethoxyphenyl)propanoic acid | Biochemical Assay Reagent. MedChemExpress.
  • de Vries, R., et al. (2013).
  • Wang, C., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites.
  • Musazzi, P., et al. (2020).
  • Jochmann, K., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry. [Link]

  • European Union Reference Laboratory for Pesticides. (2013). Evaluation of the three main multiresidue methods for the validation of new substances of SANCO/12745/2013 and those with low analytical coverage. EURL.
  • ChemicalBook. 3-(3,4-Dimethoxyphenyl)propionic acid(2107-70-2). ChemicalBook.
  • Sigma-Aldrich. 3-(3,4-Dimethoxyphenyl)propionic acid 99%. Sigma-Aldrich.
  • PubChem. 3-(3,4-Dimethoxyphenyl)propionic acid.
  • NIST. 3-(3,4-Dimethoxyphenyl)-propionic acid. NIST WebBook.
  • Thermo Fisher Scientific. 3-(3,4-Dimethoxyphenyl)propionic acid, 98%. Thermo Fisher Scientific.
  • Chem-Impex. 3-(4-Methoxyphenyl)propionic acid.
  • MDPI. (2025). Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl)

Sources

Troubleshooting & Optimization

common impurities in synthetic 3-(3,4-Dimethoxyphenyl)propanoic acid-d10

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Impurities & Stability Issues

Introduction: The "Silent" Deviations

Welcome to the technical support center for 3-(3,4-Dimethoxyphenyl)propanoic acid-d10 . In high-sensitivity DMPK (Drug Metabolism and Pharmacokinetics) assays, this compound serves as a critical internal standard (IS) for dihydroferulic acid and related phenylpropanoid metabolites.[1]

While often assumed to be inert, this deuterated standard is chemically dynamic.[1] The "d10" label typically implies full deuteration of the two methoxy groups (


, d6) and the propyl chain (

, d4), leaving the aromatic ring protons as hydrogen.[1]

This guide addresses the three most common support tickets we receive: isotopic scrambling (mass shift) , incomplete hydrogenation (the "Olefin" impurity) , and oxidative demethylation .[1]

Module 1: Isotopic Integrity & Mass Shifts

The Issue:

"My mass spectrum shows a significant signal at M+9 and M+8 relative to the M+10 parent, and the ratio changes after sample processing."

Root Cause Analysis:

This is rarely a synthesis failure; it is usually Acid-Catalyzed H/D Back-Exchange .[1] The deuterium atoms at the


-position (adjacent to the carboxylic acid) are acidic (

).[1][2] In protic solvents (water, methanol) with even trace acidity, these deuterons can exchange with solvent protons (H), degrading your d10 standard into d9 and d8 isotopologues.[1]
Mechanism of Failure:

The carbonyl group facilitates enolization.[1] Once the enol forms, the


-deuterium is lost to the solvent.[1] When the keto form is restored, it picks up a proton (H) from the solvent.[1]
Troubleshooting Protocol 1: The "Solvent Scrub"

Objective: Confirm if the impurity is intrinsic or process-induced.[1]

  • Prepare Stock A: Dissolve 1 mg of d10 standard in 100% anhydrous Acetonitrile (non-protic).

  • Prepare Stock B: Dissolve 1 mg of d10 standard in 50:50 Methanol:Water (0.1% Formic Acid) .

  • Incubate: Let both stand at Room Temperature for 4 hours.

  • Analyze: Inject both via LC-MS (Flow injection, no column to avoid on-column exchange).

  • Verdict:

    • If Stock A is pure d10 but Stock B shows d9/d8

      
      Process Error . You are using acidic protic solvents for storage.[1]
      
    • If Stock A shows d9/d8

      
      Synthesis Impurity .[1] Contact supplier for replacement.[1]
      
Visualization: The Exchange Pathway

HD_Exchange Target Target d10 (Keto Form) -CD2-COOH Enol Enol Intermediate (Planar) -CD=C(OD)OH Target->Enol Acid Catalysis (Loss of D+) Impurity Impurity d9 (Back-Exchanged) -CHD-COOH Enol->Impurity Tautomerization (Gain of H+) Solvent Protic Solvent (H+ Source) Solvent->Enol Proton Donor

Caption: Figure 1. Mechanism of


-proton back-exchange.[1] The d10 standard loses deuterium to the solvent via enolization, resulting in d9/d8 artifacts.[1]

Module 2: Chemical Purity (The "Olefin" Trap)

The Issue:

"I see a UV-active impurity eluting just after the main peak. It has a mass difference of -4 Da compared to the target."[1]

Root Cause Analysis:

This is 3-(3,4-Dimethoxyphenyl)acrylic acid-d10 (or a partially deuterated analog).[1] The synthesis of your target involves the reduction (hydrogenation) of a cinnamic acid derivative.[1] If the hydrogenation is incomplete, the double bond remains.[1]

  • Target Mass (d10): ~220.3 Da

  • Olefin Impurity: ~216.3 Da (Loss of

    
     across the bond).[1]
    
Why it Matters:

The olefin is a "Michael Acceptor."[1] Unlike your inert saturated target, this impurity is reactive.[1] It can covalently bind to nucleophilic residues (Cysteine/Lysine) in your biological matrix, causing matrix-dependent signal suppression that varies between patients/animals.[1]

Troubleshooting Protocol 2: The UV Ratio Check

Objective: Rapidly identify the olefin without MS interpretation.

  • Set Detector: Use a PDA (Photodiode Array) detector.[1]

  • Monitor Channels: 254 nm (General) and 310 nm (Conjugated Systems).[1]

  • Logic:

    • Saturated Target (Propanoic acid): Low absorbance at 310 nm.[1]

    • Olefin Impurity (Acrylic acid): High absorbance at 310 nm due to extended conjugation.[1]

  • Calculation:

    
    [1]
    
    • If Ratio > 0.05 for the impurity peak, it is the Olefin.[1]

Module 3: Structural Integrity (Demethylation)

The Issue:

"I observe small peaks with a mass shift of -5 Da or -17 Da."

Root Cause Analysis:

This indicates O-Demethylation .[1] The methoxy groups are susceptible to cleavage, especially if the sample was exposed to strong Lewis acids or high heat during synthesis/storage.[1]

  • Loss of

    
     vs 
    
    
    
    :
    • If your "d10" includes

      
       groups:
      
    • Conversion:

      
      .
      
    • Mass Change: Loss of

      
       (~22 Da) + Gain of H (1 Da) = -21 Da .[1]
      
    • Note: If the shift is -14 Da , your standard might have non-deuterated methoxy groups (

      
      ), implying you were sold a "d4" (chain-only) standard, not a "d10".[1]
      
Summary of Common Impurities
Impurity NameStructure OriginRelative RT (C18)Mass Shift (vs d10)Diagnostic Feature
The Olefin Unreduced Cinnamic Acid+0.5 to +1.0 min-4 Da (approx)High UV @ 310nm
The Phenol O-Demethylation-1.5 to -2.0 min-21 Da (if

)
Shifts in pH > 10
The Scrambler

-Proton Exchange
Co-elutes-1 Da / -2 Da Ratio changes w/ time

Module 4: Fragmentation Logic (MS/MS Setup)

When setting up MRM (Multiple Reaction Monitoring) transitions, you must account for the deuterium locations to avoid "Crosstalk."[1]

Fragmentation Pathway:

The primary fragmentation of phenylpropanoic acids is the loss of the carboxyl group (or part of the chain) to form a tropylium-like ion or a benzyl cation.[1]

  • Transition A (Carboxyl Loss):

    • 
      .
      
    • Since

      
       contains no hydrogens, the daughter ion retains all D labels.[1]
      
    • Safe Transition.

  • Transition B (Benzyl Cleavage):

    • Cleavage between

      
       and 
      
      
      
      carbons.[1]
    • If your d10 has a

      
       chain, this cleavage splits the label.[1]
      
    • You must verify if the charge remains on the ring fragment (

      
      ) or the acid fragment.[1] Usually, it's the benzylic cation.[1]
      
    • Risk:[1][3][4] If scrambling occurred at the

      
      -position, this fragment intensity will fluctuate.[1]
      
Visualization: MS/MS Decision Tree

MS_Logic Start Select MRM Transition Q1 Is Label on Ring or Chain? Start->Q1 Chain Chain Label (d4) Q1->Chain Chain Ring Ring Label (d3/d6) Q1->Ring Ring Risk1 Risk: H/D Exchange at Alpha Position Chain->Risk1 Safe1 Safe: Ring D is Stable Ring->Safe1 Action1 Use [M-CO2] Transition (Retains all D) Risk1->Action1 Recommended Action2 Avoid Benzyl Cleavage (Splits D label) Risk1->Action2 Warning

Caption: Figure 2. MRM transition selection strategy to minimize variability from isotopic exchange.

References

  • NIST Chemistry WebBook. "3-(3,4-Dimethoxyphenyl)propanoic acid Mass Spectrum."[1] National Institute of Standards and Technology. [Link][1]

  • Organic Syntheses. "Homoveratric Acid (Synthesis of non-deuterated parent)." Org.[1][5] Synth. 1940, 20,[1] 53. [Link]

  • Werner, R. et al. "Deuterium isotope effects on acid-base equilibrium of organic compounds."[1] PMC (PubMed Central). 2021.[1] [Link]

Sources

optimizing MS/MS transitions for 3-(3,4-Dimethoxyphenyl)propanoic acid-d10

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: MS/MS Optimization for 3-(3,4-Dimethoxyphenyl)propanoic acid-d10

Executive Summary

Molecule: 3-(3,4-Dimethoxyphenyl)propanoic acid-d10 (Internal Standard) Parent Class: Phenylpropanoic acids / Hydrocinnamic acid derivatives. Primary Application: Quantitative bioanalysis (PK/PD) via LC-MS/MS. Critical Challenge: Optimizing negative mode fragmentation while managing the deuterium isotope effect in chromatography.

This guide provides an autonomous, field-validated workflow for optimizing the detection of this specific deuterated standard. It moves beyond generic templates to address the specific physicochemical behavior of dimethoxy-substituted acidic moieties.

Module 1: Ionization & Source Mechanics

The Physicochemical Reality: 3-(3,4-Dimethoxyphenyl)propanoic acid contains a carboxylic acid tail (


) and an electron-rich dimethoxy-benzene ring. While the methoxy groups can accept protons in ESI(+), the carboxylic acid strongly favors deprotonation.
  • Recommendation: ESI Negative Mode (

    
    )  is the authoritative choice for sensitivity and background reduction. ESI(+) is possible but often suffers from higher solvent noise and adduct formation (
    
    
    
    ,
    
    
    ).
Step-by-Step Source Optimization
  • Mobile Phase Selection: Use a volatile buffer to stabilize the deprotonated state.

    • Standard: 0.01% Acetic Acid or 1mM Ammonium Fluoride (if column compatible). Avoid high concentrations of Formic Acid in negative mode as it suppresses ionization of weak acids.

  • Infusion Protocol:

    • Prepare a 100 ng/mL solution of the d10 standard in 50:50 Methanol:Water.

    • Tee-in to the LC flow (0.3 mL/min) to simulate actual desolvation conditions.

  • Source Parameters (Generic Starting Points for Sciex/Waters/Agilent):

    • Curtain Gas / Cone Gas: High (30–40 psi) to prevent solvent clustering on the methoxy groups.

    • Temperature (TEM): 450–550°C. Phenylpropanoic acids are thermally stable but require efficient desolvation.

    • Voltage (IS/Capillary): -4500 V (Negative mode).

Module 2: MS/MS Transition Logic (The Core Directive)

Mass Shift Calculation:

  • Unlabeled Parent (

    
    ):  MW 210.23 
    
    
    
    
    
    209.1
  • d10 Standard (

    
    ):  MW ~220.3 
    
    
    
    
    
    219.2
    • Note: The d10 label typically covers the two methoxy groups (

      
      ) and the propyl chain or ring (
      
      
      
      ). The carboxylic proton is exchangeable and does not contribute to the "d10" count in the mass spec source if using aqueous mobile phases.
Fragmentation Pathway & Transition Table

The dominant fragmentation for hydrocinnamic acids in negative mode is Decarboxylation (Loss of


, -44 Da).
Transition TypePrecursor (

)
Product (

)
Neutral LossCollision Energy (CE)Purpose
Quantifier 219.2 175.2

(44 Da)
-15 to -25 eVPrimary Quant
Qualifier 1 219.2160.2

+

-30 to -40 eVConfirmation
Qualifier 2 219.2143.2

+

-35 to -45 eVHigh Specificity

Critical Insight: The loss of methyl radicals (-15 Da) from the methoxy groups is a secondary radical-driven fragmentation common in methoxy-arenes. It requires higher collision energy than the decarboxylation.

Visualizing the Fragmentation Pathway

The following diagram illustrates the specific bond cleavages for the d10 analyte.

FragmentationPathway cluster_legend Legend Parent Precursor [M-H]- m/z 219.2 (d10-Dimethoxyphenylpropionate) Intermediate Decarboxylated Ion m/z 175.2 (Base Peak) Parent->Intermediate Collision (-20eV) Loss of CO2 (44 Da) Fragment2 Radical Product m/z 160.2 (Loss of Methyl-d3) Intermediate->Fragment2 High CE (-40eV) Loss of •CD3 (18 Da) key Solid Line: Primary Path Dashed Line: Secondary Path

Caption: Proposed ESI(-) fragmentation pathway for 3-(3,4-Dimethoxyphenyl)propanoic acid-d10 showing the primary decarboxylation event.

Module 3: Troubleshooting & FAQs

Issue 1: The Deuterium Isotope Effect (Chromatography)

Symptom: The d10 Internal Standard (IS) peak elutes before the unlabeled analyte peak, potentially falling out of the MRM integration window. Mechanism: Deuterium (


) is slightly more hydrophilic than Hydrogen (

) due to shorter C-D bond lengths and lower polarizability. In Reverse Phase LC (RPLC), this results in weaker interaction with the C18 stationary phase. Solution:
  • Window Setting: Do not center your MRM window solely on the analyte. Widen the window by 15–30 seconds to the left (earlier time).

  • Dwell Time: If the peaks partially separate, ensure the dwell time is low enough (e.g., 20–50 ms) to capture enough data points for both peaks if they are in the same time segment.

Issue 2: Cross-Talk and "Ghost" Signals

Symptom: You see a signal in the Analyte channel (209


 165) when injecting only the d10 IS.
Root Cause: 
  • Isotopic Impurity: The d10 standard is not 100% pure; it contains d0, d3, or d6 isotopologues.

  • Wide Q1 Resolution: If the quadrupole resolution is set to "Low" or "Open," the 219 precursor might overlap with isotopes or interferences. Troubleshooting Protocol:

  • Step 1: Inject a high concentration of d10 IS (zero analyte). Monitor the d0 transition. If a peak appears at the exact retention time of the d10, it is an impurity.

  • Step 2: Tighten Q1 resolution to "Unit" or "High" to prevent transmission of adjacent masses.

Issue 3: Signal Instability in Negative Mode

Symptom: Signal intensity fluctuates or drops over time. Root Cause: Corona discharge (if voltage is too high) or pH drift. Fix:

  • Lower the Capillary Voltage to -3500V.

  • Ensure the mobile phase pH is > 5.0 (using Ammonium Acetate) to ensure the acid is fully deprotonated before entering the droplet phase, or use a "modifier" like chlorinated solvents (rarely needed) to assist electron capture.

Module 4: Experimental Validation Workflow

Use this decision tree to validate your final method parameters.

OptimizationWorkflow Start Start: 100 ng/mL d10 Infusion ModeCheck Check Polarity (ESI- vs ESI+) Start->ModeCheck PrecursorScan Q1 Scan Confirm m/z 219.2 ModeCheck->PrecursorScan Select ESI(-) ProductScan Product Ion Scan (CE Ramp -10 to -60V) PrecursorScan->ProductScan SelectTrans Select Transitions Quant: 219->175 Qual: 219->160 ProductScan->SelectTrans Identify Max Intensity ChromTest LC Injection Check Retention Shift (d0 vs d10) SelectTrans->ChromTest Final Final Method ChromTest->Final Adjust Windows

Caption: Logic flow for validating MS/MS parameters and chromatographic windows for deuterated standards.

References

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Available at: [Link]

  • National Institutes of Health (PMC). Rapid Optimization of MRM-MS Instrument Parameters. Available at: [Link]

  • SCIEX. Analysis of Endocrine Disruptors and Pharmaceuticals in Water (Methodology for Acidic Compounds). Available at: [Link]

dealing with isotopic interference in mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the MS Precision Support Hub .

I am Dr. Aris, your Senior Application Scientist. You are likely here because your data isn't making sense—ratios are compressed, calibration curves are bending, or you are detecting elements that shouldn't exist in your matrix.

In mass spectrometry, isotopic interference is the "ghost in the machine." It is not random noise; it is a predictable physical phenomenon where the isotopic envelope of one species masks or distorts the signal of another.

Below is your troubleshooting framework, divided into three "Service Bays" based on your application.

Service Bay 1: Quantitative Proteomics (TMT/iTRAQ)

Issue: Ratio Compression (The "1:1" Effect). Symptom: You expect a 10-fold change in protein expression, but your TMT data shows only a 1.5-fold change.

The Mechanism of Failure

In MS2-based quantitation, we isolate a precursor ion (e.g., m/z 600) using a quadrupole window (typically 0.7 Da). However, complex matrices are "dirty." A 0.7 Da window often lets in co-eluting, near-isobaric background ions. When these are fragmented, their reporter ions mix with your target's reporter ions.[1] Since the background is usually 1:1 between samples, it drags your real ratio toward unity.

Protocol: Implementing SPS-MS3

To fix this, you must move from MS2 to SPS-MS3 (Synchronous Precursor Selection) . We do not quantify the MS2 fragments; we use them to filter the signal.

The Workflow:

  • MS1: Scan and select precursor.[2]

  • MS2: Fragment precursor (CID). Do not detect yet.

  • SPS (The Filter): Select the top 5-10 specific peptide fragments (y-ions/b-ions) from the MS2 trap. These carry the TMT tag but are specific to your peptide.

  • MS3: Fragment only those specific ions (HCD) and detect the reporter ions.

Visualization: The SPS-MS3 Logic


}

Figure 1: Comparison of standard MS2 vs. SPS-MS3. The SPS step acts as a gas-phase purification step, removing the interference that causes ratio compression.

Service Bay 2: Small Molecule & Metabolomics

Issue: The M+1 / M+2 Overlap. Symptom: In high-throughput screening, a metabolite at m/z 300.1 shows higher intensity than expected because it overlaps with the M+2 isotope of a compound at m/z 298.1.

The Diagnostic: Resolution vs. Mass Defect

You cannot "tune" this away with voltage. You must resolve it physically using the Mass Defect —the difference between the nominal mass and the exact mass.

  • Type I Interference: Isobaric compounds (Same nominal mass, different formula).

  • Type II Interference: Isotopic overlap (13C isotopes of lighter compounds hitting monoisotopic peaks of heavier ones).

Troubleshooting Table: Required Resolving Power Use this table to determine if your instrument settings (Resolution @ 200 m/z) are sufficient.

Interference PairMass Difference (mDa)Required Resolution (FWHM)Notes
SH2 vs. S34 11.0 mDa~15,000Common in sulfonamides.
C2 vs. H8N4 2.4 mDa~120,000"Doublet" often seen in complex organics.
13C vs. 15N 6.3 mDa~45,000Critical for metabolic flux analysis.
ArCl vs. As 42.0 mDa~8,000The classic ICP-MS interference (see below).

Corrective Action: If you cannot achieve the required resolution (e.g., you are on a Triple Quad):

  • Chromatography: Increase gradient time to separate the parent compounds.

  • MRM Selection: Choose a transition for the target that the interfering isotope cannot produce. (e.g., If the interference is M+2, it likely lacks the specific structural moiety to produce the same daughter ion).

Service Bay 3: Elemental Analysis (ICP-MS)

Issue: Polyatomic Interference (The "Arsenic" Problem). Symptom: High Arsenic (As75) signal in samples containing Chloride (Cl), even when no Arsenic is present. Cause: Argon dimerizes with Chloride in the plasma to form 40Ar35Cl+ (m/z 74.93), which is nearly identical to 75As+ (m/z 74.92).

Protocol: Kinetic Energy Discrimination (KED)

Do not rely on mathematical correction equations (e.g., As = Total - 3.127*Se) for trace analysis; they amplify error. Use KED .

The Mechanism:

  • Fill the collision cell with inert Helium gas.

  • Polyatomic ions (ArCl) are physically larger (larger cross-section) than monoatomic analytes (As).[3]

  • As they fly through the Helium, polyatomics collide more often, losing more kinetic energy.[3]

  • Apply a bias voltage (energy barrier) at the cell exit. The tired polyatomics can't climb the hill; the energetic analytes pass through.

Visualization: KED Energy Filtering


}

Figure 2: KED Mode. Larger polyatomic interferences (Red) lose energy via collisions with Helium and are rejected by the potential barrier.[4] Analytes (Green) pass through.

References

  • Thermo Fisher Scientific. (2023). TMT MS3 and SPS-MS3: Mitigating Ratio Compression. Retrieved from

  • McAlister, G. C., et al. (2014). MultiNotch MS3 enables accurate, sensitive, and multiplexed detection of differential expression across cancer cell line proteomes. Analytical Chemistry.[1][4][5][6][7][8][9][10][11] Retrieved from

  • Agilent Technologies. (2022). 7500ce ICP-MS: Octopole Reaction System with Helium Collision Mode. Retrieved from

  • Spectroscopy Online. (2010). Reducing the Effects of Interferences in Quadrupole ICP-MS. Retrieved from

  • Millard, P., et al. (2012).[12] IsoCor: Correction of MS Data for Naturally Occurring Isotopes.[12] Retrieved from

Sources

Technical Support Center: A Guide to the Long-Term Stability of Deuterated Standards

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth information and practical advice on the critical aspects of long-term storage and potential degradation of deuterated standards. Ensuring the isotopic and chemical integrity of these standards is paramount for the accuracy and reproducibility of quantitative analytical data, particularly in sensitive applications like mass spectrometry.[1][2]

This center is structured to address your most pressing questions and troubleshoot common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for deuterated standards?

A1: The principal concerns for the stability of deuterated standards are the maintenance of their isotopic purity and chemical integrity.[1] The two most common issues are hydrogen-deuterium (H/D) back-exchange, where deuterium atoms are substituted by hydrogen from the surrounding environment, and chemical degradation, which can be accelerated by factors such as temperature, light, and humidity.[1] Both of these phenomena can lead to inaccuracies in quantification, especially in highly sensitive analytical techniques like mass spectrometry.[1]

Q2: What is hydrogen-deuterium (H/D) back-exchange and why is it problematic?

A2: H/D back-exchange is a chemical process where a deuterium atom on a deuterated standard is replaced by a hydrogen atom.[1] This typically occurs in the presence of protic solvents (like water or methanol) or in acidic or basic conditions.[1][3] This process is problematic because it alters the mass of the internal standard, which can lead to an underestimation of its concentration and, consequently, an overestimation of the analyte's concentration in your sample.[1] In severe instances, complete loss of deuterium can generate a "false positive" signal for the unlabeled analyte.[1]

Q3: Which deuterium atoms in a molecule are most susceptible to back-exchange?

A3: Deuterium atoms attached to heteroatoms like oxygen (in hydroxyl or carboxyl groups) and nitrogen (in amine groups) are highly susceptible to exchange.[1][2] Also, deuterium atoms on carbons adjacent to carbonyl groups are at a higher risk of exchange.[4] It is crucial to select standards where deuterium labels are on stable, non-exchangeable positions.[2][5]

Q4: How does the choice of solvent impact the stability of deuterated standards?

A4: The choice of solvent is critical. Protic solvents such as water, methanol, and ethanol can readily donate protons and facilitate H/D exchange, especially under acidic or basic conditions.[1][4] For long-term storage, aprotic organic solvents like acetonitrile are generally recommended.[1][4]

Q5: What are the ideal storage conditions for deuterated standards?

A5: For long-term stability, deuterated standards should be stored at low temperatures, typically -20°C or -80°C.[4] They should be protected from light, especially UV light, to prevent photodegradation.[4] It is also advisable to store them under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[4] Stock solutions should be prepared in high-purity aprotic solvents and stored in tightly sealed amber vials at the recommended low temperature.[4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter and provides a logical workflow for troubleshooting.

Issue 1: Inaccurate or Inconsistent Quantification
  • Symptom: Your calibration curve has poor linearity, or your quality control samples are failing acceptance criteria (typically ±15% of the nominal value).[4]

  • Potential Causes & Troubleshooting Steps:

    • Degradation of the Standard: The deuterated internal standard may have degraded due to improper storage or handling.

      • Action: Prepare fresh working solutions from your stock. If the problem persists, use a fresh vial of the standard. It is also recommended to perform a stability assessment of your standard under your experimental conditions.[4]

    • H/D Back-Exchange: Your experimental conditions (e.g., pH of the mobile phase, sample matrix) might be promoting H/D exchange.

      • Action: Assess the stability of the deuterated standard in your sample matrix and analytical mobile phase.[6] Consider adjusting the pH to a more neutral range if possible.[5]

    • Differential Matrix Effects: The analyte and the deuterated standard may not be experiencing the same degree of ion suppression or enhancement from the sample matrix.[5][7] This can occur if there is a slight chromatographic shift between the two compounds.[5]

      • Action: Optimize your chromatographic method to ensure co-elution of the analyte and the internal standard.[7]

Issue 2: Decrease in Internal Standard Signal Over Time
  • Symptom: You observe a progressive decrease in the peak area or signal intensity of your deuterated internal standard in samples that have been stored or incubated.

  • Potential Causes & Troubleshooting Steps:

    • Adsorption to Surfaces: The standard may be adsorbing to the walls of your storage containers or autosampler vials.

      • Action: Use silanized glass vials or polypropylene vials to minimize adsorption.

    • Chemical Instability: The standard may be chemically unstable in the sample matrix or solvent over the duration of your experiment.

      • Action: Conduct a time-course stability study to determine the rate of degradation.[6] If necessary, shorten the sample processing and analysis time.

Logical Troubleshooting Workflow

troubleshooting_workflow start Inaccurate Results Observed check_is_prep Verify IS Preparation & Dilution start->check_is_prep assess_stability Assess Standard Stability (Freeze-Thaw, Bench-Top) check_is_prep->assess_stability Prep OK resolve Problem Resolved check_is_prep->resolve Error Found -> Correct Preparation check_hd_exchange Investigate H/D Exchange assess_stability->check_hd_exchange Stable assess_stability->resolve Unstable -> Use Fresh Standard evaluate_matrix_effects Evaluate Differential Matrix Effects check_hd_exchange->evaluate_matrix_effects No Exchange check_hd_exchange->resolve Exchange Observed -> Modify Method optimize_chromatography Optimize Chromatography for Co-elution evaluate_matrix_effects->optimize_chromatography Differential Effects Observed confirm_purity Confirm Isotopic & Chemical Purity of Standard evaluate_matrix_effects->confirm_purity No Differential Effects optimize_chromatography->resolve confirm_purity->resolve

Caption: A logical workflow for troubleshooting inaccurate results when using deuterated internal standards.

Experimental Protocols

Here are detailed protocols for assessing the stability of your deuterated standards.

Protocol 1: Assessment of Long-Term Stability

Objective: To evaluate the stability of a deuterated standard in a specific solvent or matrix over an extended period under defined storage conditions.

Methodology:

  • Prepare Stock Solution: Accurately prepare a stock solution of the deuterated standard in a high-purity aprotic solvent (e.g., acetonitrile) at a known concentration.[1]

  • Prepare Test Solutions: Dilute the stock solution into the solvent or biological matrix to be tested (e.g., mobile phase, plasma) to the working concentration.[1]

  • Aliquot and Store: Divide the test solution into multiple aliquots in tightly sealed amber vials.

  • Time Zero (T0) Analysis: Immediately analyze a set of freshly prepared aliquots using a validated analytical method to establish a baseline response.[4]

  • Storage: Store the remaining aliquots under the desired long-term storage conditions (e.g., -20°C or -80°C).[4]

  • Time Point Analysis: Analyze aliquots at predefined time intervals (e.g., weekly, monthly).[4]

  • Data Evaluation: Calculate the response of the standard at each time point and compare it to the T0 value. The standard is considered stable if the results are within a predefined acceptance criterion, typically ±15% of the T0 value.[4]

Protocol 2: Assessment of Freeze-Thaw Stability

Objective: To determine if the deuterated standard is stable after repeated cycles of freezing and thawing.

Methodology:

  • Prepare QC Samples: Prepare quality control (QC) samples at low and high concentrations in the same matrix as the study samples.[4]

  • Freeze-Thaw Cycles: Subject the QC samples to a series of freeze-thaw cycles that mimic expected sample handling procedures (e.g., freezing at -20°C or -80°C and thawing completely at room temperature). A minimum of three cycles is generally recommended.[4]

  • Analysis: After the final thaw, analyze the samples.

  • Data Evaluation: Compare the response of the standard in the freeze-thaw samples to freshly prepared samples (T0). The stability is acceptable if the results are within the ±15% acceptance criteria.[4]

Protocol 3: Assessing Isotopic (H/D) Exchange

Objective: To determine if isotopic exchange is occurring under specific analytical conditions.[6]

Methodology:

  • Prepare Samples:

    • T=0 Samples: Spike a known concentration of the deuterated internal standard into the blank matrix and immediately process it according to your standard sample preparation protocol.[6]

    • Incubated Samples: Spike the same concentration of the internal standard into multiple aliquots of the blank matrix and the reconstitution solvent. Incubate these samples at different temperatures (e.g., room temperature and 40°C) for various time points (e.g., 4, 8, 24 hours).[6]

  • Analysis: After incubation, process the samples using the standard protocol and analyze them by LC-MS/MS. Monitor the signal intensity of both the deuterated internal standard and the corresponding unlabeled analyte.[6]

  • Data Evaluation: Look for a decrease in the internal standard signal over time in the incubated samples compared to the T=0 samples.[6] Also, monitor for any increase in the signal of the unlabeled analyte in the incubated samples, which would be a direct indication of H/D exchange.

Data Presentation: Summary of Storage Conditions

Storage ConditionTemperatureLight ExposureSolvent/MatrixRecommended DurationKey Considerations & Potential Issues
Long-Term Storage -20°C or -80°CProtected from lightAprotic organic solvent (e.g., acetonitrile)Months to YearsEnsure container is well-sealed to prevent moisture ingress.[4] Minimize freeze-thaw cycles.[4]
Short- to Medium-Term Storage (Working Solutions) 2-8°CProtected from lightAprotic organic solventWeeks to MonthsCommon practice for working solutions.[4]
Not Recommended for Long-Term Storage Room TemperatureUnprotectedAqueous or protic solvents (e.g., water, ethanol); Acidic or basic solutionsHours to DaysHigh risk of H-D exchange, especially for deuterium atoms on heteroatoms or carbons adjacent to carbonyl groups.[4] Prepare fresh solutions as needed.[4]

Visualization of Degradation Pathways

degradation_pathways cluster_storage Storage & Handling Conditions cluster_degradation Degradation Mechanisms cluster_outcome Analytical Impact temp Temperature chem_degradation Chemical Degradation (e.g., Oxidation, Hydrolysis) temp->chem_degradation light Light Exposure light->chem_degradation solvent Solvent/Matrix (pH) hd_exchange H-D Back-Exchange solvent->hd_exchange solvent->chem_degradation purity Chemical Purity purity->chem_degradation inaccurate_quant Inaccurate Quantification hd_exchange->inaccurate_quant false_positive False Positive Analyte Signal hd_exchange->false_positive chem_degradation->inaccurate_quant loss_of_signal Loss of IS Signal chem_degradation->loss_of_signal

Caption: Factors influencing the degradation of deuterated standards and their analytical consequences.

References

  • Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions. Benchchem.
  • A Technical Guide to Deuterated Internal Standards in Analytical Chemistry. Benchchem.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Technical Support Center: Deuter
  • Technical Support Center: Overcoming Challenges with Deuterated Internal Standards in Bioanalysis. Benchchem.
  • The Role of Internal Standards In Mass Spectrometry. SCION Instruments.
  • Introduction to deuterated internal standards in mass spectrometry. Benchchem.
  • Troubleshooting Inaccurate Results with Deuterated Internal Standards: A Technical Support Guide. Benchchem.
  • What is the storage conditions and protocol for deuterated standards of organic compounds?. ResearchGate. [Link]

  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]

  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Link]

  • Thermal degradation of metabolites in urine using multiple isotope-labelled internal standards for off-line GC metabolomics. Semantic Scholar. [Link]

  • Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments. PMC. [Link]

  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI. [Link]

  • On the possibility of long-term storage of standard solutions. Research Trends. [Link]

  • Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. ACS Publications. [Link]

  • Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. MDPI. [Link]

  • Structural Characterization of Degrader-Induced Ternary Complexes Using Hydrogen–Deuterium Exchange Mass Spectrometry and Computational Modeling: Implications for Structure-Based Design. ACS Publications. [Link]

  • Fundamentals of HDX-MS. PMC. [Link]

  • (PDF) Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. ResearchGate. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC-MS Methods for Catecholamine Metabolite Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinicians, and professionals in drug development, the accurate quantification of catecholamine metabolites is paramount. These endogenous compounds serve as critical biomarkers for diagnosing diseases such as pheochromocytoma and neuroblastoma, as well as for monitoring therapeutic interventions. The two most powerful and widely adopted analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1]

This guide provides an in-depth, objective comparison of these two methodologies, grounded in scientific principles and supported by experimental data. We will delve into the intricacies of each technique, from sample preparation to data analysis, and provide a comprehensive framework for their cross-validation. Our goal is to equip you with the knowledge to make informed decisions when selecting and validating an analytical method for your specific research or clinical needs.

The Analytical Challenge: Catecholamine Metabolites

Catecholamines, including dopamine, epinephrine, and norepinephrine, are metabolized into key compounds such as homovanillic acid (HVA), vanillylmandelic acid (VMA), and 3-methoxytyramine (3-MT). The analytical challenge lies in their low physiological concentrations, their susceptibility to degradation, and the complexity of the biological matrices in which they are found, such as plasma and urine.[2]

High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse

HPLC is a cornerstone of bioanalytical chemistry, offering robust and reliable quantification of a wide range of compounds. For catecholamine metabolites, reversed-phase HPLC coupled with electrochemical or fluorescence detection has traditionally been the method of choice.[2] More recently, coupling HPLC with tandem mass spectrometry (LC-MS/MS) has become the gold standard due to its superior sensitivity and specificity.[3]

The Rationale Behind the HPLC Workflow

The choice of each step in an HPLC method is critical for achieving accurate and reproducible results. Here, we break down the causality behind the experimental choices for the analysis of catecholamine metabolites in urine.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing SampleCollection Urine Sample Collection (with acid preservative) Hydrolysis Acid Hydrolysis (to cleave conjugates) SampleCollection->Hydrolysis Ensures stability SPE Solid-Phase Extraction (SPE) (e.g., WCX or boronate affinity) Hydrolysis->SPE Increases recovery Injection Injection into HPLC SPE->Injection Clean extract Separation Chromatographic Separation (C18 or HILIC column) Injection->Separation Detection Tandem Mass Spectrometry (MS/MS) Detection Separation->Detection Analyte elution Quantification Quantification (using internal standards) Detection->Quantification Ion signal Reporting Result Reporting Quantification->Reporting GCMS_Workflow cluster_sample_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing SampleCollection_GC Plasma/Urine Sample Collection Extraction_GC Liquid-Liquid or Solid-Phase Extraction SampleCollection_GC->Extraction_GC Derivatization_GC Chemical Derivatization (e.g., silylation) Extraction_GC->Derivatization_GC Increases volatility Injection_GC Injection into GC Derivatization_GC->Injection_GC Volatile derivative Separation_GC Chromatographic Separation (e.g., DB-5ms column) Injection_GC->Separation_GC Detection_GC Mass Spectrometry Detection (EI, SIM mode) Separation_GC->Detection_GC Analyte elution Quantification_GC Quantification (using internal standards) Detection_GC->Quantification_GC Ion signal Reporting_GC Result Reporting Quantification_GC->Reporting_GC CrossValidation_Workflow cluster_planning Planning & Protocol cluster_analysis_cv Analysis cluster_stats Statistical Analysis cluster_conclusion Conclusion & Reporting DefineObjective Define Objective & Acceptance Criteria SelectSamples Select a Set of Representative Samples DefineObjective->SelectSamples AnalyzeHPLC Analyze Samples using Validated HPLC Method SelectSamples->AnalyzeHPLC AnalyzeGCMS Analyze Samples using Validated GC-MS Method SelectSamples->AnalyzeGCMS CompareResults Compare Results Statistically AnalyzeHPLC->CompareResults AnalyzeGCMS->CompareResults BiasAssessment Assess Bias and Agreement CompareResults->BiasAssessment DrawConclusion Draw Conclusion on Method Comparability BiasAssessment->DrawConclusion Documentation Document the Entire Process DrawConclusion->Documentation

Sources

The Gold Standard: A Comparative Guide to Accuracy and Recovery Studies with Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

In the rigorous landscape of drug development and clinical research, the generation of precise and reliable bioanalytical data is not merely a preference—it is a necessity. The decisions that propel a drug candidate through the pipeline, from preclinical toxicology to pivotal clinical trials, are fundamentally reliant on the accurate quantification of analytes in complex biological matrices. This guide provides an in-depth exploration of accuracy and recovery studies, cornerstones of bioanalytical method validation, with a focus on the unparalleled advantages of employing stable isotope-labeled (SIL) internal standards.

At the heart of robust quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), lies the concept of the internal standard (IS). An ideal IS is a compound added at a known concentration to every sample, calibrator, and quality control (QC) sample to correct for variability throughout the analytical process.[1] While structural analogs can be used, SIL internal standards are widely considered the gold standard, a recommendation echoed by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3]

A SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavier stable isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[4] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the IS, while their nearly identical physicochemical properties ensure they behave similarly during sample extraction, chromatography, and ionization.[5][6] This co-elution and co-ionization behavior is the key to effectively mitigating matrix effects—the suppression or enhancement of the analyte signal by co-eluting compounds from the biological matrix—a significant challenge in bioanalysis.[5][7]

The Imperative of Accuracy and Recovery in Bioanalytical Method Validation

Before a bioanalytical method can be used to analyze study samples, it must undergo rigorous validation to demonstrate that it is fit for its intended purpose.[8] Two of the most critical validation parameters are accuracy and recovery.

  • Accuracy reflects the closeness of the measured concentration to the true concentration of the analyte.[9] It is a measure of the systemic error of the method and is typically expressed as the percentage of the nominal concentration.

  • Recovery refers to the efficiency of the extraction process, quantifying the proportion of the analyte that is successfully recovered from the biological matrix and transferred to the final extract for analysis.[10] While 100% recovery is not always achievable, it is crucial that the recovery is consistent and reproducible across the concentration range.[10]

Inconsistent recovery can lead to significant variability and inaccuracy in the final results. This is where the choice of internal standard becomes paramount.

SIL Internal Standards vs. Structural Analogs: A Performance Comparison

The primary role of an internal standard is to mimic the behavior of the analyte and compensate for any losses or variations during the analytical workflow.[11] Let's examine how SIL internal standards objectively outperform their common alternative, structural analogs.

FeatureStable Isotope-Labeled (SIL) ISStructural Analog ISRationale & Impact on Data Quality
Physicochemical Properties Nearly identical to the analyte.[5]Similar, but not identical, chemical structure.SIL standards co-elute with the analyte, ensuring they experience the same matrix effects and ionization suppression/enhancement.[5] This leads to more accurate and precise quantification.
Extraction Recovery Tracks the analyte's recovery with high fidelity due to identical partitioning behavior.[5]May have different extraction efficiencies, leading to a disconnect between the recovery of the IS and the analyte.[12]Inconsistent recovery between the analyte and a structural analog IS can introduce significant bias and variability into the results.[13]
Matrix Effects Compensation Highly effective due to co-elution and identical ionization behavior.[5][6]Less effective as differences in structure can lead to different responses to matrix components.[12]The use of a SIL-IS is the most reliable way to compensate for the unpredictable nature of matrix effects, particularly in patient samples which can exhibit high inter-individual variability.[13]
Regulatory Acceptance Recommended by the FDA and EMA for mass spectrometric assays.[2][3]Acceptable, but requires more extensive validation to demonstrate its suitability.Regulatory bodies recognize the superior performance of SIL standards in ensuring data integrity.

Experimental Design for Robust Accuracy and Recovery Studies

The following protocols outline the standard procedures for evaluating the accuracy and recovery of a bioanalytical method using a stable isotope-labeled internal standard.

Workflow for Accuracy and Recovery Assessment

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_calc Calculation A Set 1 (Pre-Spiked Samples) Blank Matrix + Analyte + SIL-IS D Process all sets: - Extraction (for Sets 1 & 2) - LC-MS/MS Analysis A->D B Set 2 (Post-Spiked Samples) Blank Matrix + SIL-IS -> Extract -> + Analyte B->D C Set 3 (Neat Solution) Solvent + Analyte + SIL-IS C->D E Calculate Mean Peak Area Ratios (Analyte/SIL-IS) D->E F Recovery (%) = (Mean Ratio Set 1 / Mean Ratio Set 2) x 100 E->F G Matrix Effect (%) = (Mean Ratio Set 2 / Mean Ratio Set 3) x 100 E->G H Accuracy (%) = (Mean Calculated Conc. / Nominal Conc.) x 100 E->H

Caption: Workflow for determining accuracy, recovery, and matrix effects.

Detailed Protocol for Accuracy Assessment

Objective: To determine the closeness of the measured concentration to the nominal concentration across the analytical range.

Materials:

  • Blank biological matrix (e.g., plasma, urine) from at least six different sources.[2]

  • Analyte and SIL-IS certified reference standards.

  • Validated LC-MS/MS system.

  • Quality Control (QC) samples at a minimum of three concentration levels: Low, Medium, and High.[9]

Procedure:

  • Prepare QC samples by spiking known concentrations of the analyte into the blank biological matrix.

  • Add the SIL-IS at a constant concentration to all QC samples.

  • Process the QC samples using the established extraction procedure.

  • Analyze the extracted samples using the validated LC-MS/MS method.

  • Perform at least five replicate analyses for each QC concentration level.[9]

  • Calculate the concentration of the analyte in each QC sample against a calibration curve prepared in the same matrix.

  • Calculate the accuracy for each QC level using the following formula:

    • Accuracy (%) = (Mean Measured Concentration / Nominal Concentration) x 100 [14]

Acceptance Criteria: The mean concentration should be within ±15% of the nominal value for each QC level, except for the Lower Limit of Quantification (LLOQ), where it should be within ±20%.[9]

Detailed Protocol for Recovery Assessment

Objective: To evaluate the efficiency of the extraction procedure.

Procedure:

  • Prepare Set 1 (Pre-Spiked Samples): Spike the analyte and the SIL-IS into the blank biological matrix at three concentration levels (Low, Medium, High). Process these samples through the entire extraction procedure.

  • Prepare Set 2 (Post-Spiked Samples): Spike the SIL-IS into the blank biological matrix and process through the extraction procedure. After extraction, spike the analyte into the final extract at the corresponding concentrations. This set represents 100% recovery post-extraction.

  • Analyze both sets of samples using the LC-MS/MS method.

  • Calculate the recovery using the following formula:

    • Recovery (%) = (Mean Analyte Peak Area in Set 1 / Mean Analyte Peak Area in Set 2) x 100 [15]

Acceptance Criteria: While a specific percentage is not mandated by all guidelines, the recovery should be consistent and reproducible. A coefficient of variation (CV) of ≤15% across the concentration levels is generally considered acceptable.[2]

Key Considerations for Designing and Using SIL Internal Standards

To ensure the integrity of your bioanalytical data, several factors must be considered when selecting and using a SIL-IS:

  • Isotopic Purity: The SIL-IS should have high isotopic purity to minimize any contribution of the unlabeled analyte to the analyte's signal.[6]

  • Mass Difference: A mass difference of at least 3-4 Da is generally recommended to avoid isotopic crosstalk between the analyte and the IS.[5][16]

  • Label Position: The isotopic label should be placed in a stable position within the molecule to prevent exchange with protons from the solvent or matrix.[17] Deuterium labels on heteroatoms or carbons adjacent to carbonyl groups should be avoided.[17]

  • Concentration: The concentration of the SIL-IS should be optimized to provide a stable and reproducible signal without saturating the detector.[5]

Conclusion

In the exacting world of bioanalysis, the pursuit of accuracy and precision is non-negotiable. Stable isotope-labeled internal standards have unequivocally established themselves as the superior choice for mitigating the inherent variability of analyzing complex biological samples.[7] Their ability to closely mimic the analyte of interest throughout the analytical process, particularly in compensating for matrix effects and inconsistent recovery, provides a level of data integrity that is difficult to achieve with structural analogs.[5][13] By implementing the robust experimental designs for accuracy and recovery studies outlined in this guide, researchers and drug development professionals can ensure their bioanalytical methods are not only compliant with regulatory expectations but are also built on a foundation of scientific rigor, ultimately leading to more reliable and defensible data.

References

  • A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation in Bioanalytical Methods - Benchchem.
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA.
  • The Use of Stable-Isotope-Labeled (SIL)
  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - ScienceDirect.
  • Guideline Bioanalytical method valid
  • USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS.
  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? - BioPharma Services.
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess - SciSpace.
  • Characterization of Precision and Accuracy and Total Analytical Error for Bioassays - BEBPA.
  • Designing Stable Isotope Labeled Internal Standards - Acanthus Research.
  • What are the Best Practices of LC-MS/MS Internal Standards? | NorthEast BioLab.
  • Bioanalytical Method Valid
  • Validation of Bioanalytical Methods — Highlights of FDA's Guidance.
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • Stable Labeled Isotopes as Internal Standards: A Critical Review - Crimson Publishers.
  • How to determine recovery and matrix effects for your analytical assay - Biotage.
  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantit
  • A Technical Guide to Stable Isotope-Labeled Standards in Research and Development - Benchchem.

Sources

Safety Operating Guide

Operational Guide: Disposal of 3-(3,4-Dimethoxyphenyl)propanoic acid-d10

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

3-(3,4-Dimethoxyphenyl)propanoic acid-d10 is a deuterated analog of 3,4-dimethoxyhydrocinnamic acid.[1] It is primarily used as an internal standard in mass spectrometry (LC-MS/GC-MS) for quantification.[1]

Critical Safety Distinction: The "d10" designation indicates stable isotope labeling with Deuterium (


). It is NOT radioactive.  However, due to its high cost and chemical properties, it must be handled with the precision of a hazardous organic acid.[1]
ParameterSpecification
Chemical Structure Phenylpropanoic acid derivative (Carboxylic Acid)
Isotope Status Stable (Non-Radioactive)
RCRA Status Non-acute hazardous waste (Not P-listed); General Organic Waste
Primary Hazard Skin & Eye Irritant (Category 2); Respiratory Irritant
Waste Code (Typ.) D002 (if pH < 2), or Non-Regulated Organic Solid (depending on local jurisdiction)
Pre-Disposal Safety Assessment

Before initiating disposal, you must characterize the waste state.[1][2] This compound acts as a weak organic acid.[1] Improper mixing with strong bases or oxidizers can result in rapid exothermic reactions.[1]

Personal Protective Equipment (PPE) Matrix
ZoneEquipmentRationale
Ocular Chemical Splash GogglesProtects against acidic dust or splash.[1]
Dermal Nitrile Gloves (Min 0.11mm)Standard resistance to organic acids.[1]
Respiratory N95 or Fume HoodPrevent inhalation of fine particulates during weighing/transfer.[1]
Waste Stream Segregation Logic

Effective disposal relies on segregating the compound based on its physical state and the solvent matrix it is dissolved in.

Decision Workflow (Visualized)

The following diagram outlines the decision logic for routing this specific chemical to the correct waste stream.

DisposalWorkflow Start Waste Generation: 3-(3,4-Dimethoxyphenyl)propanoic acid-d10 StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid PureSolid Pure Substance or Spill Cleanup Solid->PureSolid SolidBin DISPOSAL A: Solid Hazardous Waste Bin (Label: Organic Acid, Irritant) PureSolid->SolidBin Do not dissolve SolventCheck Identify Solvent Matrix Liquid->SolventCheck OrgSolvent Organic Solvent (MeOH, DMSO, Acetonitrile) SolventCheck->OrgSolvent AqSolvent Aqueous Solution (Water/Buffer) SolventCheck->AqSolvent OrgBin DISPOSAL B: Organic Solvent Waste (Halogenated or Non-Halogenated) OrgSolvent->OrgBin AqBin DISPOSAL C: Aqueous Waste (Check pH, adjust if req) AqSolvent->AqBin

Figure 1: Decision tree for segregating 3-(3,4-Dimethoxyphenyl)propanoic acid-d10 waste streams based on physical state and solvent matrix.

Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Spill Debris)

Context: Expired standards, degraded solids, or spill cleanup materials (wipes).[1] Scientific Rationale: Dissolving solids solely for disposal increases waste volume and introduces unnecessary solvent hazards.[1]

  • Containment: Place the solid material into a clear, sealable polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: 3-(3,4-Dimethoxyphenyl)propanoic acid-d10.[1]

    • Hazard Checkbox: Irritant / Toxic.[1][3]

  • Segregation: Place the container in the Solid Hazardous Waste drum.

    • Warning: Do NOT place in the "Biohazard/Red Bag" waste unless contaminated with biological agents. This is a chemical waste.[1][2]

Protocol B: Liquid Waste (Solutions)

Context: Leftover LC-MS samples or stock solutions. Scientific Rationale: The disposal route is dictated by the solvent, not the solute (the acid), as the solute concentration is typically low (<1 mg/mL).

  • Scenario 1: Organic Solvents (Methanol, Acetonitrile, DMSO) [1]

    • Pour into the Organic Waste Carboy .

    • Determine if the solvent is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., Methanol).[1]

    • Record the approximate concentration of the acid on the carboy log sheet.

  • Scenario 2: Aqueous Buffers

    • Check pH.[1][2] If pH < 2, the solution is corrosive (RCRA D002).[1]

    • Pour into the Aqueous/Acidic Waste Carboy .

    • Prohibited: Do not pour down the sink drain.[4] Even though it is a weak acid, introducing deuterated aromatics into municipal water systems is poor environmental stewardship and often violates local discharge permits [1].[1]

Protocol C: Empty Container Decommissioning (RCRA Compliance)

Context: The original glass vial is empty. Scientific Rationale: Under RCRA (40 CFR 261.7), a container is "empty" only after specific cleaning [2].[1]

  • Triple Rinse:

    • Add a small volume of compatible solvent (Methanol or Acetone) to the vial.

    • Cap and shake/vortex for 10 seconds.

    • Decant the rinsate into the Organic Waste Carboy (Protocol B).

    • Repeat this process 3 times.

  • Defacing: Cross out the label on the vial using a permanent marker.

  • Final Disposal:

    • The rinsed, defaced vial can now be discarded in the Glass/Sharps Bin or chemically contaminated glass bin, depending on facility rules.[1]

    • Note: The cap (plastic) usually goes into regular trash or solid chemical waste if visibly contaminated.

Emergency Response & Incompatibility

In the event of a spill or accidental mixing:

  • Incompatibilities:

    • Strong Oxidizers: Reaction may generate heat and fire.[1]

    • Strong Bases: Exothermic neutralization.[1]

  • Spill Cleanup:

    • Dampen a spill pillow or absorbent pad with water (to prevent dust generation).[1]

    • Wipe up the powder.[1]

    • Clean the surface with a mild soap solution, followed by water.[1]

    • Dispose of all wipes as Solid Chemical Waste (Protocol A).[1]

References
  • U.S. Environmental Protection Agency (EPA). (2025).[1] Disposal of Chemical Waste in Laboratories. Retrieved from [1]

  • Code of Federal Regulations. (2024). 40 CFR § 261.7 - Residues of hazardous waste in empty containers.[1] Retrieved from [1]

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 3-(3,4-Dimethoxyphenyl)propionic acid. Retrieved from

  • Sigma-Aldrich. (2025).[1] Product Specification: 3-(3,4-Dimethoxyphenyl)propionic acid. Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,4-Dimethoxyphenyl)propanoic acid-d10
Reactant of Route 2
3-(3,4-Dimethoxyphenyl)propanoic acid-d10

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。